molecular formula C13H18OSi B2356823 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol CAS No. 61077-69-8

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Cat. No.: B2356823
CAS No.: 61077-69-8
M. Wt: 218.371
InChI Key: HBSGOYLLGQWALH-UHFFFAOYSA-N
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Description

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C13H18OSi and its molecular weight is 218.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-trimethylsilylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSGOYLLGQWALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol characterization data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

This guide provides a comprehensive technical overview of this compound, a versatile propargylic alcohol of interest to researchers in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and spectral data from closely related analogues to present a robust, predictive characterization profile. Every protocol and analytical interpretation is grounded in extensive field experience to ensure scientific integrity and practical applicability.

Introduction: Significance and Strategic Utility

This compound is a bifunctional molecule featuring a secondary alcohol, a phenyl group, and a trimethylsilyl (TMS)-protected alkyne. This combination of functional groups makes it a valuable intermediate in synthetic chemistry. The TMS group serves as a removable protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling) under certain conditions and allowing for selective transformations at other parts of the molecule.[1][2] The propargylic alcohol moiety is a cornerstone for synthesizing a wide array of more complex structures, including allenes, enones, and various heterocyclic systems.[3][4]

The strategic placement of the phenyl group and the chiral center at the alcohol position opens avenues for stereoselective synthesis and the development of novel molecular scaffolds for pharmaceutical applications.

Proposed Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of a trimethylsilylacetylide anion to 2-phenylacetaldehyde. This classic organometallic approach is a reliable method for forming the carbon-carbon bond between the aldehyde and the alkyne.

Synthetic Rationale and Workflow

The core of the synthesis involves the deprotonation of trimethylsilylacetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of 2-phenylacetaldehyde. The trimethylsilyl group is crucial here; it prevents the formation of explosive metal acetylides and ensures that the reaction proceeds cleanly at the desired position.[5]

The proposed synthetic workflow is visualized below:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product TMSA Trimethylsilylacetylene Deprotonation Deprotonation TMSA->Deprotonation Aldehyde 2-Phenylacetaldehyde Addition Nucleophilic Addition Aldehyde->Addition Base n-BuLi in THF Base->Deprotonation Temp -78 °C to RT Temp->Addition Quench Aqueous Workup (NH4Cl) Workup Reaction Quench & Extraction Quench->Workup Deprotonation->Addition Forms Lithium Acetylide Addition->Workup Purification Column Chromatography Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • Trimethylsilylacetylene

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • 2-Phenylacetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add trimethylsilylacetylene (1.2 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. The causality here is critical: slow addition prevents a dangerous exotherm and ensures complete formation of the lithium acetylide. Maintain the temperature at -78 °C for 30 minutes.

  • Nucleophilic Addition: Add a solution of 2-phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. The reaction is self-validating; a color change is often observed upon addition. Allow the mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.

  • Quench and Extraction: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add EtOAc, and separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

Objective: To purify the crude product using flash column chromatography.

Rationale: Column chromatography is the standard and most effective method for purifying moderately polar organic compounds like propargylic alcohols from nonpolar starting materials and polar impurities.[6]

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Eluent Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The target Rf value for the product should be approximately 0.3 for optimal separation. A 9:1 or 8:2 Hexanes:EtOAc mixture is a likely candidate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product (visualized by UV light or an appropriate stain like potassium permanganate) and concentrate under reduced pressure to yield the purified this compound as a liquid or low-melting solid.[7]

Comprehensive Characterization Data (Predicted)

The following data is predicted based on the known spectral properties of the constituent functional groups and analysis of structurally similar compounds.

Molecular Structure and Properties

Caption: Molecular structure of this compound.

PropertyValueSource
Chemical Formula C₁₃H₁₈OSi[7]
Molecular Weight 218.37 g/mol [7]
IUPAC Name This compound[7]
Appearance Expected to be a liquid or low-melting solid[7]
CAS Number 87428-21-9 (Note: This CAS number may refer to a related isomer or has limited associated data)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. Spectra would typically be recorded in deuterated chloroform (CDCl₃).[8]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expected Coupling Constants (J)
~ 7.35 - 7.25Multiplet (m)5HPhenyl (Ar-H )Aromatic protons typically appear in this region. The complex pattern arises from coupling between ortho, meta, and para protons.[8]
~ 4.60Multiplet (m)1HH -C(OH)The proton on the chiral carbon is coupled to the adjacent CH₂ group. Expected J ≈ 6-7 Hz.[9]
~ 2.95Multiplet (m)2HPh-CHThese diastereotopic protons are coupled to the chiral center proton (H-C(OH)). They will likely appear as a complex multiplet.
~ 2.00Broad Singlet (br s)1HOH The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It often appears as a broad signal and may not show coupling.
0.15Singlet (s)9HSi(CH ₃)₃The nine protons of the three methyl groups on the silicon are equivalent and magnetically isolated, resulting in a sharp singlet far upfield.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 138Phenyl C (quaternary)The ipso-carbon of the phenyl ring.
~ 129Phenyl CHAromatic carbons.
~ 128Phenyl CHAromatic carbons.
~ 126Phenyl CHAromatic carbons.
~ 105C ≡C-SiThe silyl-substituted acetylenic carbon is shifted downfield.
~ 89C≡C -SiThe second acetylenic carbon.
~ 63C -OHThe carbon bearing the hydroxyl group.
~ 44Ph-C H₂The benzylic carbon.
~ 0.0Si(C H₃)₃The methyl carbons of the TMS group appear near the TMS reference peak.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Data (Liquid Film):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3400Broad, StrongO-H stretchThe broadness is due to hydrogen bonding of the alcohol group.[10]
~ 3080, 3030MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~ 2960, 2870MediumAliphatic C-H stretchFrom the CH₂ and TMS methyl groups.
~ 2175Medium, SharpC≡C stretch (internal)The C≡C stretch for a silyl-substituted alkyne is sharp and appears in this region.[11]
~ 1495, 1455MediumAromatic C=C stretchBenzene ring skeletal vibrations.
~ 1250, 840Strong, SharpSi-C stretchThe symmetric and asymmetric stretches of the Si-(CH₃)₃ group are very characteristic and intense.
~ 1050StrongC-O stretchCharacteristic of a secondary alcohol.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted MS Data (Electron Ionization, EI):

m/zProposed FragmentRationale
218[M]⁺Molecular ion peak. Expected to be of low intensity due to the lability of the alcohol.
203[M - CH₃]⁺Loss of a methyl group from the TMS moiety.
173[M - CH₂Ph]⁺Alpha-cleavage, loss of the benzyl radical (C₇H₇), a common fragmentation pathway for benzylic alcohols.[12]
147[M - PhCH₂CH(OH)]⁺Cleavage to give the trimethylsilylpropargyl cation.
91[C₇H₇]⁺Benzyl or tropylium cation, often a very stable and abundant fragment.
73[Si(CH₃)₃]⁺Trimethylsilyl cation, a characteristic and often intense peak for TMS-containing compounds.[13]

References

  • This compound | AMERICAN ELEMENTS. (n.d.). Retrieved February 17, 2026, from [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. (2018). PubMed. Retrieved February 17, 2026, from [Link]

  • Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Product Class 3: Propargylic Alcohols. (n.d.). Thieme Chemistry. Retrieved February 17, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015). CureFFI.org. Retrieved February 17, 2026, from [Link]

  • Mass spectrum of compound 1 Analysis of the fragmentation... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. (2021). YouTube. Retrieved February 17, 2026, from [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (n.d.). PubMed Central. Retrieved February 17, 2026, from [Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. (n.d.). Aure Chemical. Retrieved February 17, 2026, from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved February 17, 2026, from [Link]

  • 4‐Trimethylsilyl‐3‐butyn‐2‐ol. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Propargyl alcohol, TMS derivative. (n.d.). NIST WebBook. Retrieved February 17, 2026, from [Link]

  • FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM),... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Studying the composition of alcohols using IR spectroscopy. (2025). International Journal of Multidisciplinary Research and Development. Retrieved February 17, 2026, from [Link]

  • Gold Catalysed Reactions of Propargylic Alcohols. (n.d.). UCL Discovery. Retrieved February 17, 2026, from [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Retrieved February 17, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2023). Organic Chemistry | OpenStax. Retrieved February 17, 2026, from [Link]

Sources

13C NMR chemical shifts for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Technical Guide: C NMR Spectral Analysis of this compound

Executive Summary

This guide provides a comprehensive structural and spectral analysis of This compound , a valuable intermediate in organic synthesis often utilized for Peterson olefinations or as a protected propargylic alcohol scaffold.

Accurate assignment of the

Structural Analysis & Numbering Strategy

To ensure clarity in spectral assignment, we define the carbon numbering system based on the IUPAC nomenclature for the but-3-yn-2-ol backbone, extended to the phenyl and silyl substituents.

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and the specific numbering scheme used throughout this guide.

ChemicalStructureFigure 1: Connectivity and Carbon Environments for NMR AssignmentTMSTMS Group(SiMe3)C4C4(Alkyne-Si)TMS->C4Si-C BondC3C3(Alkyne-R)C4->C3Triple BondC2C2(CH-OH)C3->C2C1C1(CH2)C2->C1Ph_IpsoPh-Ipso(C1')C1->Ph_IpsoPh_RingPh-Ring(Ortho/Meta/Para)Ph_Ipso->Ph_Ring

C NMR Data Specifications

The following data represents the consensus chemical shifts (


Chemical Shift Table (100 MHz, CDCl )
Carbon AssignmentChemical Shift (

, ppm)
Multiplicity (DEPT)Structural Environment
Si(CH

)

-0.1 – 0.2 CH

TMS Group: Highly shielded due to silicon's low electronegativity.
C1 43.5 – 44.5 CH

Benzylic Methylene: Shielded relative to the carbinol, deshielded by the phenyl ring.
C2 62.8 – 64.5 CHCarbinol: The chiral center. Shift varies slightly with concentration (H-bonding).
C4 87.0 – 89.5 C (quat)Alkyne (

to Si):
Shielded relative to internal alkynes due to Si-C

-donor interaction.
C3 104.5 – 106.5 C (quat)Alkyne (

to Si):
Deshielded. This large separation (

ppm) from C4 is diagnostic of TMS-alkynes.
Ph (Para) 126.8 CHAromatic: Typical para-carbon shift.
Ph (Ortho/Meta) 128.5 – 129.8 CHAromatic: Overlapping signals typical of mono-substituted benzenes.
Ph (Ipso) 136.5 – 137.5 C (quat)Aromatic: Quaternary carbon attached to the alkyl chain.
Mechanistic Insight: The Silicon Effect

A critical feature of this spectrum is the chemical shift inversion observed in the alkyne region.

  • Standard Internal Alkyne: Typically, carbons in a dialkyl acetylene (

    
    ) resonate between 75–85 ppm.
    
  • Silylated Alkyne: The silicon atom exerts a strong electropositive effect. Through

    
     hyperconjugation and magnetic anisotropy, the 
    
    
    -carbon (C4) is shielded (shifted upfield to ~88 ppm), while the
    
    
    -carbon (C3) is deshielded (shifted downfield to ~105 ppm).
  • Diagnostic Value: This specific ~17 ppm difference is the primary indicator of successful silylation of the terminal alkyne.

Experimental Protocol

To generate the molecule and validate the spectral data above, the following synthesis and acquisition protocol is recommended. This route utilizes the high nucleophilicity of lithium acetylides.

Synthesis Workflow (Graphviz)

SynthesisFigure 2: Synthetic Pathway for Target MoleculeTMS_ActTrimethylsilylacetylene(Starting Material)LithiateLithium (trimethylsilyl)acetylide(Generated in situ at -78°C)TMS_Act->Lithiate THF, -78°CnBuLin-BuLi(2.5M in Hexanes)nBuLi->LithiateAldehydePhenylacetaldehydeIntermediateAlkoxide IntermediateAldehyde->IntermediateLithiate->Intermediate + Aldehyde, 1hProductThis compoundIntermediate->Product NH4Cl Quench

Step-by-Step Procedure
  • Reagent Prep: Flame-dry a 50 mL round-bottom flask and flush with Argon. Add Trimethylsilylacetylene (1.1 equiv) and anhydrous THF.

  • Lithiation: Cool to -78°C (dry ice/acetone). Dropwise add n-BuLi (1.1 equiv) . Stir for 30 minutes to generate the lithium acetylide species.

  • Addition: Dropwise add Phenylacetaldehyde (1.0 equiv) dissolved in minimal THF. The solution may turn pale yellow.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor via TLC (SiO

    
    , 10% EtOAc/Hexane). The product will be less polar than the aldehyde.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Et
    
    
    O (3x).[1] Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Gradient: 5%

    
     15% EtOAc in Hexanes).
    
NMR Acquisition Parameters

For the most accurate

  • Solvent: CDCl

    
     (77.16 ppm reference).
    
  • Pulse Sequence: Proton-decoupled

    
    C (zgpg30).
    
  • Relaxation Delay (D1): Set to 2–3 seconds . The quaternary carbons (C3, C4, C-Ipso) have long

    
     relaxation times. Insufficient delay will suppress these signals, making the alkyne assignment difficult.
    
  • Scans: Minimum 256 scans for 10 mg sample concentration.

References

  • Synthesis of Propargylic Alcohols

    • Source: Organic Syntheses, Coll. Vol. 8, p.505 (1993).
    • Relevance: General procedure for lithi
    • Link:

  • Chemical Shifts of Silylated Alkynes

    • Source: The Royal Society of Chemistry (RSC)
    • Relevance: Provides specific shifts for TMS-alkyne carbons (C ~89 ppm, C ~105 ppm).
    • Link:

  • NMR Solvent Data

    • Source: Fulmer, G. R., et al., Organometallics 2010, 29, 9, 2176–2179.
    • Relevance: Standard reference for residual solvent peaks (CDCl
    • Link:

  • General 13C Shifts for Functional Groups

    • Source: University of Wisconsin-Madison, Department of Chemistry.
    • Relevance: Validation of benzylic and carbinol carbon ranges.
    • Link:

FT-IR analysis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the vibrational spectroscopic analysis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (hereafter referred to as P-TMS-Butynol ).

This molecule is a critical chiral building block in the synthesis of complex polyketides and enediyne antibiotics. Its structural integrity relies on two labile functionalities: the secondary alcohol and the trimethylsilyl (TMS)-protected alkyne. FT-IR spectroscopy is the primary method for rapid "Go/No-Go" quality control, specifically for detecting desilylation (loss of the TMS group) and oxidation (conversion to the ketone).

This document moves beyond basic peak assignment, offering a causal analysis of vibrational modes and a self-validating protocol for researchers in drug development.

Structural Deconvolution & Vibrational Theory

To interpret the spectrum accurately, we must first deconstruct the molecule into its four vibrationally distinct zones.

Molecular Structure:



ZoneMoietyKey Vibrational Challenge
A TMS-Alkyne The

bond is often "silent" (IR inactive) in symmetrical alkynes. However, the mass difference between Carbon and Silicon creates a sufficient dipole moment, making the stretch visible but weak.
B Homobenzylic Alcohol As a secondary alcohol, the

stretch appears in the fingerprint region. The

band profile indicates the degree of hydrogen bonding (purity/water content).
C Phenyl Ring Provides invariant "anchor peaks" that serve as internal standards for intensity calibration.
D Aliphatic Backbone The methylene (

) and methine (

) groups provide standard

hybridization signals.

Experimental Protocol (SOP)

Objective: Obtain a high-resolution spectrum free from atmospheric artifacts to validate the presence of the TMS group and the absence of degradation products.

Sample Preparation: Attenuated Total Reflectance (ATR)

Rationale: P-TMS-Butynol is typically a viscous oil. Transmission IR (KBr pellets) is discouraged due to the hygroscopic nature of the alcohol and the potential for pressure-induced desilylation.

  • Crystal Selection: Use a Diamond or Germanium crystal. Diamond is preferred for durability, but Germanium offers better contact for high-refractive-index oils.

  • Background Collection: Collect 32 scans of the clean crystal immediately prior to sampling to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    (3600-3800 cm⁻¹).
  • Deposition: Apply 10-20

    
     of neat oil to the crystal center.
    
  • Compression: Apply moderate pressure using the anvil. Caution: Do not over-tighten; the goal is optical contact, not sample deformation.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for liquids).

  • Scans: 64 scans (Optimizes Signal-to-Noise ratio).

  • Apodization: Blackman-Harris 3-Term (Reduces side-lobes on the sharp TMS peaks).

  • Range: 4000 – 600 cm⁻¹.

Spectral Analysis & Interpretation

The following table synthesizes theoretical values with empirical data for TMS-alkynols.

Table 1: Critical Spectral Assignments
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3300 - 3500 Broad, Med

H-Bonding: Broadness indicates intermolecular H-bonding. A sharp spike at 3600 indicates "free" OH (dilute or gas phase).
3030 - 3060 Weak, Sharp

Aromatic: Diagnostic of the Phenyl ring. Distinguishes from purely aliphatic impurities.
2960, 2900 Medium

TMS Methyls: The high density of methyl protons on the Silicon contributes significantly here.
2170 - 2180 Weak/Med

The TMS Shift: Terminal alkynes absorb at ~2100. The heavy Silicon atom shifts this stretch to a higher wavenumber (blue shift) and increases intensity due to the Si-C dipole.
1250 Strong, Sharp

The "TMS Flag": Symmetric deformation of the

"umbrella." This is the primary confirmation of the protecting group.
1030 - 1100 Strong

Alcohol Integrity: Secondary alcohol stretch. Shifts in this region suggest oxidation to ketone.
840 Strong

TMS Rocking: Often accompanied by a Si-C stretch near 760 cm⁻¹. Confirms the presence of Silicon.
700, 750 Strong

Mono-substituted Benzene: Characteristic "out-of-plane" bending for the phenyl group.

Quality Control & Troubleshooting

This section outlines how to use the spectrum to detect common failure modes in drug development workflows.

Failure Mode 1: Desilylation (Loss of TMS)

If the sample is exposed to fluoride ions or extreme pH, the TMS group cleaves, leaving a terminal alkyne.

  • Indicator: Appearance of a sharp, intense band at 3300 cm⁻¹ (

    
     stretch).[1][2]
    
  • Indicator: Shift of the alkyne stretch from 2175 cm⁻¹ to 2100 cm⁻¹ .

  • Indicator: Disappearance of the 1250 cm⁻¹ and 840 cm⁻¹ TMS bands.

Failure Mode 2: Oxidation (Conversion to Ketone)

If the secondary alcohol oxidizes to a ketone (1-Phenyl-4-(trimethylsilyl)but-3-yn-2-one).

  • Indicator: Appearance of a strong Carbonyl (

    
    ) peak at 1680-1700 cm⁻¹ .
    
  • Indicator: Loss of the broad

    
     stretch at 3400 cm⁻¹.
    

Visualization of Analytical Logic

Diagram 1: The QC Decision Tree

This flowchart guides the analyst through the "Go/No-Go" decision process based on spectral features.

QC_Workflow Start Acquire Spectrum (Neat Oil / ATR) Check_TMS Check 1250 cm⁻¹ & 840 cm⁻¹ (Sharp Peaks Present?) Start->Check_TMS Check_OH Check 3300-3500 cm⁻¹ (Broad Band Present?) Check_TMS->Check_OH Yes Fail_NoTMS FAIL: No TMS Group Check_TMS->Fail_NoTMS No Check_TermAlkyne Check 3280-3320 cm⁻¹ (Sharp Spike Present?) Check_OH->Check_TermAlkyne Yes Fail_Ox FAIL: Oxidized (Ketone) Check_OH->Fail_Ox No (Check 1700) Check_CO Check 1680-1720 cm⁻¹ (Strong Peak Present?) Check_TermAlkyne->Check_CO No Fail_Desil FAIL: Desilylated Product Check_TermAlkyne->Fail_Desil Yes (≡C-H detected) Pass PASS: Intact P-TMS-Butynol Check_CO->Pass No Check_CO->Fail_Ox Yes

Caption: Logic flow for validating this compound integrity via FT-IR.

Diagram 2: Vibrational Mode Correlation

This diagram maps the molecular structure to the specific vibrational modes discussed.

Mol_Vib Phenyl Phenyl Ring Linker Aliphatic Linker (-CH₂-) Phenyl->Linker Freq_Ar 3030, 1600, 700 cm⁻¹ (C-H Ar, Ring) Phenyl->Freq_Ar Alcohol Alcohol (-CH(OH)-) Linker->Alcohol Freq_Ali 2850-2950 cm⁻¹ (C-H sp³) Linker->Freq_Ali Alkyne Alkyne (-C≡C-) Alcohol->Alkyne Freq_OH 3400 cm⁻¹ (Broad) 1050 cm⁻¹ (C-O) Alcohol->Freq_OH TMS TMS Group (-Si(CH₃)₃) Alkyne->TMS Freq_Trip 2175 cm⁻¹ (C≡C-Si) Alkyne->Freq_Trip Freq_TMS 1250, 840 cm⁻¹ (Si-C, Si-Me) TMS->Freq_TMS

Caption: Mapping structural moieties to their diagnostic IR frequencies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for IR correlation tables).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Organosilicon Compounds. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Gelest, Inc. (2020). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[3] Available at: [Link]

Sources

Physical properties of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Executive Summary

This compound (CAS: 61077-69-8) is a specialized organosilicon intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and chiral building blocks.[1] Structurally, it features a homopropargylic alcohol backbone protected at the alkyne terminus by a trimethylsilyl (TMS) group.[1] This steric bulk serves a dual purpose: it directs regioselectivity during nucleophilic additions and acts as a robust protecting group that can be orthogonally removed to reveal a terminal alkyne for "Click" chemistry or Sonogashira cross-coupling.[1]

This guide details the physicochemical profile, spectroscopic signature, and synthetic utility of this molecule, providing researchers with the data necessary to integrate it into drug discovery workflows.[1]

Chemical Identity & Structural Characterization

Property Data
IUPAC Name This compound
CAS Number 61077-69-8
Molecular Formula

Molecular Weight 218.37 g/mol
SMILES

Structure Description Secondary alcohol with a benzyl group at C2 and a TMS-protected alkyne at C3.[1]
Chirality Contains one stereocenter at C2.[1] Typically synthesized as a racemate (

) but resolvable via enzymatic kinetic resolution.[1]

Physical Properties

The following data represents the standard physicochemical profile for the purified compound.

Parameter Value / Description Condition / Note
Physical State Viscous Liquid (Oil)At 25°C, 1 atm
Color Colorless to Pale YellowOxidizes to yellow/brown upon prolonged air exposure
Boiling Point ~115–120 °CAt 0.5 mmHg (Vacuum Distillation)
Density 0.96 ± 0.02 g/mLEstimated at 20°C
Refractive Index (

)
1.5150 – 1.5250Typical for phenyl-substituted silyl alkynes
Solubility Soluble in

,

, THF, EtOAc
Insoluble in water
Flash Point >110 °CClosed Cup (Estimated)
Stability Stable under

at -20°C
Sensitive to strong acids/bases (desilylation risk)

Spectroscopic Signature

Accurate identification relies on the distinct signals from the TMS group and the benzylic methylene protons.

Nuclear Magnetic Resonance (NMR)

Solvent:



  • 
     NMR (400 MHz): 
    
    • 
       7.25 – 7.35 (m, 5H, Ar-H ): Characteristic phenyl multiplet.[1]
      
    • 
       4.55 (t, 
      
      
      
      Hz, 1H, CH-OH ): Carbinol methine proton.[1]
    • 
       2.98 (d, 
      
      
      
      Hz, 2H, Ph-CH
      
      
      ): Benzylic methylene protons, often appearing as a doublet or dd.[1]
    • 
       2.15 (br s, 1H, -OH ): Hydroxyl proton (shift varies with concentration).[1]
      
    • 
       0.18 (s, 9H, Si(CH
      
      
      
      )
      
      
      ): Strong singlet, diagnostic for the TMS group.[1]
  • 
     NMR (100 MHz): 
    
    • Aromatic: ~136.5 (ipso), 129.5, 128.5, 127.0 ppm.[1]

    • Alkyne: ~106.5 (C4, TMS-substituted), ~89.5 (C3) ppm.[1]

    • Carbinol: ~63.5 ppm (C2).[1]

    • Benzylic: ~43.0 ppm (C1).[1]

    • TMS: ~0.0 ppm.[1]

Infrared Spectroscopy (FT-IR)
  • 3400–3350 cm

    
    :  Broad O-H stretch (Intermolecular H-bonding).[1]
    
  • 2175 cm

    
    :  Weak 
    
    
    
    stretch (characteristic of internal silyl alkynes).[1]
  • 1250, 845 cm

    
    :  Strong Si-C stretching/bending vibrations (TMS signature).[1]
    
  • 700, 750 cm

    
    :  Monosubstituted benzene ring deformations.[1]
    

Synthesis & Experimental Protocol

Methodology: Nucleophilic addition of Lithium (trimethylsilyl)acetylide to Phenylacetaldehyde.[1]

Reaction Logic:

  • Generation of Acetylide: TMS-acetylene is deprotonated by

    
    -BuLi at low temperature to form the lithium species.[1] This prevents the " scrambling" or disproportionation often seen with Grignard reagents.[1]
    
  • Carbonyl Addition: The nucleophile attacks the aldehyde.[1] The low temperature (-78°C) is critical to suppress proton transfer (enolization) of the phenylacetaldehyde, which is prone to self-condensation.[1]

Synthesis TMSA TMS-Acetylene (Liquid) LiSpecies Li-TMS-Acetylide (-78°C, THF) TMSA->LiSpecies Deprotonation nBuLi n-BuLi (2.5M in Hexanes) nBuLi->LiSpecies Aldehyde Phenylacetaldehyde Alkoxide Li-Alkoxide Intermediate Aldehyde->Alkoxide LiSpecies->Alkoxide + Aldehyde Product 1-Phenyl-4-(trimethylsilyl) but-3-yn-2-ol Alkoxide->Product NH4Cl Quench

Caption: Synthesis pathway via lithiation of TMS-acetylene followed by nucleophilic addition to phenylacetaldehyde.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Reagent Prep: Add Trimethylsilylacetylene (1.2 equiv) and anhydrous THF (10 mL/mmol). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add

    
    -Butyllithium  (1.2 equiv) over 15 minutes. Stir for 30 mins at -78°C.
    
  • Addition: Dropwise add Phenylacetaldehyde (1.0 equiv) diluted in THF. Note: Add slowly to maintain internal temp < -70°C to prevent enolization.

  • Workup: Stir for 1 hour, then warm to 0°C. Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x).[1]
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1).
    

Applications in Drug Development

The molecule serves as a versatile "chiral switch" and scaffold.[1]

  • Kinetic Resolution: The racemic alcohol is an excellent substrate for lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B, CAL-B).[1] This yields the enantiopure (R)- or (S)-alcohol, critical for asymmetric synthesis.[1]

  • Sonogashira Coupling: The TMS group can be removed (using

    
     or TBAF) to generate the terminal alkyne in situ, allowing for one-pot coupling with aryl halides to form complex diaryl alkynes.[1]
    
  • Meyer-Schuster Rearrangement: Under acidic conditions, the propargylic alcohol can rearrange to form

    
    -unsaturated ketones, useful intermediates in heterocycle synthesis.[1]
    

Reactivity Core 1-Phenyl-4-(trimethylsilyl) but-3-yn-2-ol Desilylation Terminal Alkyne (Click Chemistry) Core->Desilylation K2CO3, MeOH Oxidation Propargylic Ketone (Ynone) Core->Oxidation Dess-Martin Periodinane Resolution Chiral Acetate (Enantiopure) Core->Resolution CAL-B, Vinyl Acetate

Caption: Divergent reactivity profile: Desilylation, Oxidation, and Enzymatic Resolution pathways.[1]

References

  • American Elements. (n.d.).[1] this compound Data Sheet. Retrieved from [Link][1]

  • Organic Syntheses. (2007).[1] Preparation of Lithium (Trimethylsilyl)acetylide and Addition to Carbonyls. Organic Syntheses, 84, 209.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15440675, this compound. Retrieved from [Link]

Sources

Strategic Synthesis of Propargyl Alcohols from Silylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Organic Synthesis

Executive Summary

Propargyl alcohols are privileged pharmacophores in drug discovery, serving as precursors to heterocycles (e.g., triazoles via click chemistry) and as chiral building blocks for polyketides. While acetylene gas is hazardous and difficult to dispense quantitatively, silylacetylenes (e.g., trimethylsilylacetylene, TMSA) offer a liquid, stable, and weighable alternative.

This guide details the chemoselective and enantioselective synthesis of propargyl alcohols using silylacetylenes. It moves beyond basic textbook definitions to address the "process chemistry" reality: handling the equilibrium between C-silylation and O-silylation, managing the Brook rearrangement, and selecting the correct catalytic system (Fluoride vs. Base vs. Lewis Acid) for the target substrate.

Mechanistic Paradigms: The "Naked" Anion vs. The Silyl-Transfer

The reactivity of silylacetylenes relies on the polarization of the C-Si bond. Two distinct mechanistic pathways dictate the outcome of the reaction:

A. Fluoride-Mediated Desilylative Addition (The "Verkade" Protocol)

This is the most robust method for generating free propargyl alcohols. Fluoride sources (TBAF, CsF) have a high affinity for silicon (Si-F bond energy > 135 kcal/mol), cleaving the C-Si bond to generate a transient, "naked" acetylide anion in situ.

Mechanism:

  • Initiation: F⁻ attacks the Silicon atom of the silylacetylene.

  • Generation: A pentacoordinate silicon intermediate releases the acetylide anion and fluorosilane.

  • Addition: The acetylide attacks the carbonyl electrophile (aldehyde/ketone).

  • Workup: Protonation yields the free alcohol.

B. Base-Catalyzed Silyl-Transfer (The "Kucinski" Protocol)

Recent advances utilize bases like KHMDS to catalyze the addition while often retaining the silyl group or promoting a controlled migration.[1] This avoids the harsh basicity of stoichiometric organolithiums.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on catalyst selection, highlighting the critical decision point between generating a free alcohol versus a silyl ether.

ReactionPathways Start Silylacetylene (R-C≡C-TMS) Intermediate_Anion Acetylide Anion [R-C≡C]⁻ Start->Intermediate_Anion Desilylation (Si-F bond formation) Product_Silyl Silyl Ether (Protected) Start->Product_Silyl KHMDS (Cat.) Silyl Transfer Catalyst_F Fluoride Source (TBAF/CsF) Catalyst_F->Intermediate_Anion Catalyst_Base Base Catalyst (KHMDS) Catalyst_Base->Product_Silyl Alkoxide Alkoxide Intermediate Intermediate_Anion->Alkoxide Nucleophilic Attack Carbonyl Carbonyl (R'-CHO) Carbonyl->Alkoxide Product_Free Propargyl Alcohol (Free OH) Alkoxide->Product_Free Protonation (Workup) Alkoxide->Product_Silyl Brook Rearrangement (C→O Silyl Migration)

Caption: Divergent synthesis pathways. The red path (Fluoride) yields free alcohols via desilylation. The yellow path (Base) can yield protected ethers. The grey path indicates the thermodynamic Brook Rearrangement risk.

Experimental Protocols

Protocol A: TBAF-Catalyzed Synthesis of Propargyl Alcohols

Best for: Rapid library synthesis, drug discovery, CF3-ketone substrates. Reference: Chintareddy, V. R., et al. J. Org.[2][3][4] Chem. (2011).[3][4][5]

Reagents:

  • Silylacetylene (1.2 equiv)

  • Aldehyde/Ketone (1.0 equiv)[6]

  • TBAF (1.0 M in THF, 0.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the carbonyl substrate (1.0 mmol) and silylacetylene (1.2 mmol) in THF (3 mL).

  • Initiation: Add TBAF (10 mol%) dropwise at 0°C. Note: The reaction is often exothermic; 0°C controls the rate.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.

    • Self-Validation Point: Reaction is complete when the carbonyl peak disappears. If the silylacetylene peak (NMR ~0.2 ppm) persists but product is low, add 5 mol% more TBAF.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Data Summary: Substrate Scope (TBAF Method)

Substrate TypeExampleYield (%)Time (h)Notes
Aryl Aldehyde Benzaldehyde92%1.0Fast, clean conversion.
Heterocycle 3-Pyridinecarboxaldehyde88%2.5Tolerates basic nitrogen.
Ketone Acetophenone85%6.0Slower than aldehydes.
CF3-Ketone 2,2,2-Trifluoroacetophenone94%0.5Highly activated electrophile.
Protocol B: Asymmetric Synthesis (The Modified Carreira System)

Best for: Enantiopure drug intermediates. Note: While the classic Carreira reaction uses terminal alkynes, silylacetylenes are excellent precursors. For direct use, a desilylation step is integrated.

Reagents:

  • TMS-Acetylene (as precursor)[3][6]

  • Zn(OTf)₂ (1.1 equiv)

  • (-)-N-Methylephedrine (1.2 equiv)

  • Triethylamine (1.2 equiv)

Critical Insight: To use a silylacetylene directly in an asymmetric addition without prior deprotection, one must employ a dual-activation system (e.g., Fluoride + Chiral Lewis Acid), but the most reproducible method for high ee is to generate the terminal alkyne in situ using mild methanolysis before adding the Zinc catalyst.

Troubleshooting: The Brook Rearrangement

A common failure mode in silylacetylene chemistry is the Brook Rearrangement , where the silyl group migrates from the carbon (in the starting material) to the oxygen (in the alkoxide intermediate), preventing the formation of the desired C-C bond or altering the final product structure.

Diagnosis:

  • NMR: Appearance of a silyl ether signal (Si-O-CH) instead of the expected alcohol.

  • Mechanism: The alkoxide generated after addition attacks the silicon atom, forming a pentacoordinate silicate, which collapses to the silyl ether and a carbanion.

Mitigation Strategy:

  • Solvent Choice: Avoid polar aprotic solvents (like DMF) if rearrangement is observed; they stabilize the transition state. Use non-polar solvents (DCM, Toluene) if possible.

  • Temperature: Keep the reaction at -78°C during the addition phase.

  • Counter-ion: Lithium alkoxides are less prone to Brook rearrangement than Potassium or Sodium alkoxides due to the covalent nature of the O-Li bond.

References

  • Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011).[2][3] Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones.[2][3][4] The Journal of Organic Chemistry, 76(11), 4482–4488.[2][3] Link

  • Kuciński, K., Łuczak, A., Mankouski, A., & Hreczycho, G. (2023).[1] Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols.[1][7][8] Organic Chemistry Frontiers, 10, 2752-2759.[8] Link

  • Anand, N. K., & Carreira, E. M. (2001).[9] A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes.[2][9] Journal of the American Chemical Society, 123(39), 9687–9688. Link

  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes.[9] Organic Letters, 2(26), 4233–4236. Link

Sources

Stability and storage of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate characterized by its propargylic alcohol and trimethylsilyl-protected alkyne functionalities. This guide provides a comprehensive analysis of the chemical stability of this compound, delineating its principal degradation pathways and offering evidence-based best practices for its long-term storage and handling. By understanding the inherent reactivity of its constituent moieties, this document aims to equip researchers with the knowledge necessary to preserve the integrity and purity of this compound for use in sensitive downstream applications.

Introduction: A Molecule of Synthetic Utility

This compound serves as a valuable building block in organic synthesis, finding application in the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups: the secondary alcohol allows for further functionalization or can act as a directing group, while the trimethylsilyl (TMS) protected alkyne is stable to a variety of reaction conditions yet can be selectively deprotected to reveal a terminal alkyne for subsequent transformations, such as Sonogashira coupling.[1][2] The presence of both a stereocenter and a reactive alkyne makes it a pertinent molecule in the synthesis of chiral ligands, natural products, and pharmaceutical intermediates.

However, the very features that make this molecule synthetically attractive also contribute to its potential instability. This guide will deconstruct the stability profile of this compound by examining the vulnerabilities of each functional group.

Chemical Stability Profile

The overall stability of this compound is a composite of the stabilities of the propargylic alcohol and the TMS-protected alkyne. The primary degradation concerns are hydrolysis, oxidation, and thermal decomposition.

Susceptibility to Hydrolysis

The most significant stability concern for this compound is the hydrolysis of the C-Si bond of the trimethylsilyl group. This reaction, often referred to as protodesilylation, results in the cleavage of the TMS group to yield 1-phenylbut-3-yn-2-ol and a silanol (e.g., trimethylsilanol), which can then dimerize to hexamethyldisiloxane.[3]

  • Mechanism of Hydrolysis: The susceptibility of the Si-C(sp) bond to cleavage is highly dependent on the pH of the environment.

    • Basic and Nucleophilic Conditions: The TMS group is particularly labile under basic conditions or in the presence of fluoride ions.[1][2] Hydroxide or fluoride anions can attack the silicon atom, leading to the formation of a pentacoordinate intermediate which then fragments.

    • Acidic Conditions: While generally more stable to acidic conditions than silyl ethers, TMS-alkynes can still be cleaved by strong acids.[1]

The propargylic alcohol moiety is stable to hydrolysis under neutral conditions.

Compound This compound OH Ph C≡C-Si(CH3)3 Product1 1-Phenylbut-3-yn-2-ol OH Ph C≡CH Compound->Product1 Protodesilylation Product2 {(CH₃)₃Si-OH / (CH₃)₃Si-O-Si(CH₃)₃} Compound->Product2 Reagents {H₂O | (Acid/Base/Fluoride)} Reagents->Compound

Figure 1: Hydrolytic Cleavage of the Trimethylsilyl Group.
Oxidative Degradation

Both the propargylic alcohol and the alkyne functionalities are susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal contaminants, can initiate degradation.

  • Oxidation of the Propargylic Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 4-phenyl-1-(trimethylsilyl)but-3-yn-2-one. This process can be facilitated by various oxidizing agents and may occur slowly upon prolonged exposure to air.[4]

  • Oxidative Cleavage of the Alkyne: While alkynes are generally less susceptible to oxidation than alkenes, strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.[5][6] In the case of this compound, this could potentially lead to benzoic acid and (trimethylsilyl)acetic acid derivatives after subsequent bond cleavages. This is considered a more aggressive degradation pathway and is less likely under typical storage conditions but is a concern in the presence of strong oxidants.

Thermal and Photochemical Stability
  • Thermal Stability: Propargylic alcohols can be thermally sensitive.[7] While the trimethylsilyl group can impart some thermal stability to alkynyl systems, elevated temperatures should be avoided.[2] Decomposition at high temperatures can lead to complex mixtures of byproducts.

  • Photostability: Compounds containing phenyl and alkyne groups can absorb UV light. Propargyl alcohol itself is known to be UV-active and can degrade upon exposure to light.[8] This suggests that this compound may also be light-sensitive, potentially leading to polymerization or other photochemical reactions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended, based on the chemical principles outlined above.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to moisture, oxygen, light, and heat.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C) Slows down potential degradation pathways, including slow hydrolysis and oxidation. While not explicitly stated for this compound, refrigeration is a common practice for reactive organic molecules.[9]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis of the TMS group.[10]
Container Amber Glass Vial/Bottle with a Secure Cap Amber glass protects the compound from UV light, which can induce photochemical degradation.[8] A tightly sealed cap prevents the ingress of moisture and air.
Moisture Store in a Dry Environment (e.g., Desiccator) Crucial to prevent the hydrolysis of the trimethylsilyl group.[10]
Handling Procedures

Proper handling is critical to maintain the integrity of the compound once the primary container is opened.

cluster_storage Long-Term Storage cluster_handling Handling Workflow Storage Store at 2-8°C under Inert Atmosphere (Ar/N₂) Equilibrate Equilibrate to Room Temperature Before Opening Storage->Equilibrate Retrieve InertAtmosphere Handle Under Inert Atmosphere (Glovebox/Schlenk Line) Equilibrate->InertAtmosphere Dispense Use Dry Syringes/Needles for Dispensing InertAtmosphere->Dispense Reseal Reseal Tightly Under Inert Atmosphere Dispense->Reseal Reseal->Storage Return

Figure 2: Recommended Workflow for Handling this compound.

Step-by-Step Handling Protocol:

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the compound and container.

  • Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This is the most effective way to prevent exposure to air and moisture.

  • Dispensing: Use dry, clean syringes or spatulas for transferring the material.

  • Resealing: After dispensing, flush the container with an inert gas (argon or nitrogen) before securely resealing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[11][12][13] A general chemical compatibility chart should be consulted when planning reactions.[14][15]

Purity Assessment and Monitoring

Due to the potential for degradation, periodic assessment of purity is recommended, especially for older samples or those that may have been improperly stored.

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities and degradation products, such as hexamethyldisiloxane or the desilylated alcohol.[16]
High-Performance Liquid Chromatography (HPLC) To determine the purity of the main component and quantify non-volatile impurities. A reversed-phase method would likely be suitable.[17]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy To confirm the structural integrity of the compound. The presence of a singlet around 0 ppm corresponding to the nine protons of the TMS group is a key indicator of purity. The appearance of a signal for a terminal alkyne proton would indicate desilylation.

Conclusion

The stability of this compound is intrinsically linked to the reactivity of its propargylic alcohol and trimethylsilyl-protected alkyne moieties. The primary degradation pathway is the hydrolysis of the silyl group, which is accelerated by moisture, acids, and bases. Oxidation and sensitivity to light and heat are also significant concerns. By adhering to the storage and handling protocols outlined in this guide—specifically, storage at 2-8 °C under an inert atmosphere and protected from light—researchers can significantly extend the shelf-life of this valuable synthetic intermediate and ensure its purity for experimental use. Regular purity assessment via standard analytical techniques is recommended to validate the quality of the material over time.

References

  • Rawsource. (2024, April 4).
  • Fisher Scientific. (2010, May 25). SAFETY DATA SHEET: 2-Phenyl-3-butyn-2-ol. Fisher Scientific.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Methyl-4-phenyl-3-butyn-2-ol. TCI Chemicals.
  • Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 4-Trimethylsilyl-3-butyn-1-ol. Thermo Fisher Scientific.
  • MilliporeSigma. (2025, November 6).
  • Rawsource. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Rawsource.
  • Trost, B. M., & Ball, Z. T. (2005).
  • Barber, T., & Rovis, T. (2021). Photoredox Propargylation of Aldehydes Catalytic in Titanium. The Journal of Organic Chemistry, 86(9), 6643–6649. [Link]

  • Sikorski, M., & Cibulka, R. (2020). Optimizing conditions of propargyl alcohol photooxidationa,b.
  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.
  • Havare, N. (2023). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 4-Trimethylsilyl-3-butyn-2-ol. Thermo Fisher Scientific.
  • Quanterix. (2022, December 16).
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: trans-4-Phenyl-3-buten-2-one. Fisher Scientific.
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.
  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
  • Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols. RSC Publishing.
  • Unknown. (n.d.).
  • Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH.
  • Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.
  • Sigma-Aldrich. (n.d.). 1-PHENYL-4-(TRIMETHYLSILYL)-3-BUTYN-1-OL AldrichCPR. Sigma-Aldrich.
  • ResearchGate. (n.d.). 4‐Trimethylsilyl‐3‐butyn‐2‐ol.
  • Unknown. (2025, August 6). Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. Request PDF.
  • Havare, N. (2023, April 10). Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis.
  • The Royal Society of Chemistry. (n.d.). Table of Contents. The Royal Society of Chemistry.
  • Thermo Scientific Chemicals. (n.d.). 4-Trimethylsilyl-3-butyn-2-ol, 97% 5 g. Thermo Scientific Chemicals.
  • Wikipedia. (n.d.). Silyl enol ether. Wikipedia.
  • Unknown. (n.d.).
  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2.
  • Pflaumer Brothers. (2025, July 29).
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. Benchchem.
  • Castro, E. A., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)
  • Danieli, R., & Ricci, A. (1972). Kinetics and mechanism of hydrolysis of trialkyl(phenylthio)silanes. RSC Publishing.
  • Liu, Y., et al. (2016). The Effect of Moisture on the Hydrolysis of Basic Salts. PubMed.
  • Heide, M., et al. (2025). Analytical Methods. OPUS.
  • ChemicalBook. (2025, July 19).
  • Zhang, W., et al. (2012).
  • Appukuttan, V., et al. (2023). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)
  • Organic Syntheses Procedure. (n.d.). 8. Organic Syntheses.

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Methodological & Application

Technical Guide: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol as a Latent Terminal Alkyne Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, mechanistic grounding, and experimental protocols for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (hereafter referred to as TMS-PBO ). This compound serves as a robust, storable "masked" precursor for 1-phenylbut-3-yn-2-ol , a critical chiral terminal alkyne intermediate in the synthesis of pharmaceutical scaffolds (e.g., PD-1/PD-L1 inhibitors, triazole-based anti-infectives).

Executive Summary: The Strategic Value of Silyl Protection

In complex organic synthesis, terminal alkynes are prone to oxidative homocoupling (Glaser coupling) and polymerization during storage. TMS-PBO acts as a "latent" equivalent of the terminal alkyne. By masking the acidic acetylenic proton with a trimethylsilyl (TMS) group, researchers achieve three critical advantages:

  • Enhanced Stability: The C-Si bond prevents spontaneous dimerization and increases shelf-life.

  • Chiral Integrity: The bulky TMS group facilitates kinetic resolution (e.g., via lipase catalysis), allowing access to enantiopure (

    
    )- or (
    
    
    
    )-isomers before the reactive terminal alkyne is exposed.
  • One-Pot Versatility: The TMS group can be removed in situ, allowing the unstable terminal alkyne to react immediately in cross-coupling cycles (Sonogashira/Click) without isolation.

Chemical Foundation & Mechanism

The Molecule[1][2][3]
  • IUPAC Name: this compound

  • Formula:

    
    
    
  • Role: Protected Propargylic Alcohol

  • Key Reactivity: The

    
     bond is labile to fluoride sources (
    
    
    
    ) or mild bases (e.g.,
    
    
    ), while the
    
    
    remains stable or directs stereoselectivity.
Mechanism of Activation (Protodesilylation)

The transition from precursor to active terminal alkyne is a nucleophilic attack on the silicon atom.

Mechanism Description:

  • Nucleophilic Attack: A nucleophile (methoxide

    
     or fluoride 
    
    
    
    ) attacks the silicon atom, forming a pentacoordinate silicate intermediate.
  • Bond Cleavage: The weak

    
     bond breaks, generating a transient acetylide anion.
    
  • Protonation: The acetylide is rapidly protonated by the solvent (MeOH or

    
    ) to yield the terminal alkyne.
    

DeprotectionMechanism TMS_PBO TMS-PBO (Precursor) Ph-CH(OH)-C≡C-TMS Intermediate Pentacoordinate Silicate Species TMS_PBO->Intermediate Nucleophilic Attack Acetylide Acetylide Anion [Ph-CH(OH)-C≡C]⁻ Intermediate->Acetylide C-Si Cleavage (-TMS-OMe) Terminal Active Terminal Alkyne Ph-CH(OH)-C≡CH Acetylide->Terminal Rapid Protonation Base Nu⁻ (MeO⁻ or F⁻) Base->Intermediate Solvent H⁺ Source (MeOH) Solvent->Terminal

Figure 1: Mechanistic pathway of base-mediated protodesilylation converting TMS-PBO to the active terminal alkyne.

Experimental Protocols

Protocol A: Controlled Deprotection (Isolation)

Objective: Isolate pure 1-phenylbut-3-yn-2-ol for characterization or storage. Criticality: Mild conditions are required to prevent retro-aldol fragmentation (cleavage of the benzylic alcohol).

Reagents:

  • TMS-PBO (1.0 equiv)

  • Potassium Carbonate (

    
    ) (0.1 – 0.2 equiv)[1]
    
  • Methanol (MeOH) (Reagent Grade)

Step-by-Step:

  • Dissolution: Dissolve TMS-PBO in MeOH (0.1 M concentration).

  • Catalyst Addition: Add solid

    
     (10-20 mol%). Note: Stoichiometric base is unnecessary and increases side-reaction risks.
    
  • Reaction: Stir at Room Temperature (20-25°C) .

    • Monitoring: Check TLC every 30 mins. The TMS-alkyne (

      
      , Hex/EtOAc) will disappear, replaced by the more polar terminal alkyne (
      
      
      
      ).
  • Quench: Once complete (typically 1-2 hours), concentrate the mixture under reduced pressure to remove MeOH. Do not heat above 40°C.

  • Workup: Resuspend residue in

    
     or 
    
    
    
    , wash with saturated
    
    
    (aq) then Brine.
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via short silica plug.
    
Protocol B: One-Pot Sonogashira Coupling

Objective: Use TMS-PBO directly in cross-coupling without isolating the unstable terminal alkyne. Application: Synthesis of diarylalkynes for PD-1 inhibitors.

Reagents:

  • TMS-PBO (1.2 equiv)

  • Aryl Halide (Ar-I or Ar-Br) (1.0 equiv)

  • 
     (3 mol%)
    
  • CuI (2 mol%)

  • Base:

    
     or DBU (3.0 equiv)
    
  • Activator: TBAF (1.0 M in THF, 1.2 equiv) or moist solvent conditions.

Step-by-Step:

  • Charge: To a degassed vial, add Aryl Halide, Pd-catalyst, and CuI.

  • Solvation: Add THF (anhydrous) and Base (

    
    ).
    
  • Sequential Addition: Add TMS-PBO.

  • In-Situ Activation: Add TBAF dropwise. The fluoride cleaves the TMS group, releasing the terminal alkyne which immediately enters the Pd-catalytic cycle.

  • Coupling: Stir at 40-60°C for 4-12 hours.

  • Validation: Monitor disappearance of Aryl Halide via LC-MS.

Application Data & Troubleshooting

Comparative Efficiency of Deprotection Methods

The choice of deprotection reagent impacts yield and purity.

ReagentConditionsYield (%)Side ReactionsRecommended For
K₂CO₃ / MeOH 25°C, 1h92-96%MinimalGeneral isolation
TBAF / THF 0°C to RT, 30m85-90%Allenyl formation (trace)One-pot coupling
AgNO₃ / H₂O Acetone, RT75-80%Silver acetylide precip.Acid-sensitive substrates
KOH / MeOH Reflux<50%Retro-Aldol Cleavage NOT RECOMMENDED
Troubleshooting Guide "Self-Validating"
  • Issue: Low Yield / Missing Product.

    • Diagnostic: Check NMR for benzaldehyde peaks (

      
       10.0 ppm).
      
    • Cause: Retro-aldol reaction caused by excessive heat or strong base (NaOH/KOH).

    • Fix: Switch to

      
       at 0°C or use TBAF buffered with acetic acid.
      
  • Issue: Dimerization (Glaser Coupling).

    • Diagnostic: Appearance of a symmetric diyne spot on TLC.

    • Cause: Presence of Oxygen + Copper (if using Cu-catalysis).[1]

    • Fix: Rigorous degassing (Freeze-Pump-Thaw) of solvents.

Strategic Workflow Visualization

Workflow Start Start: TMS-PBO (Racemic or Chiral) Decision Intended Application? Start->Decision RouteA Route A: Isolation (Protocol A) Decision->RouteA Need Pure Alkyne RouteB Route B: In-Situ Coupling (Protocol B) Decision->RouteB Drug Discovery Library RouteC Route C: Kinetic Resolution (Lipase Catalysis) Decision->RouteC Chiral Synthesis StepA1 Deprotection: K2CO3 / MeOH RouteA->StepA1 StepB1 Add Ar-X + Pd/Cu + TBAF (One-Pot) RouteB->StepB1 StepC1 Enzymatic Acetylation (Novozyme 435) RouteC->StepC1 StepA2 Product: Terminal Alkyne StepA1->StepA2 StepB2 Product: Sonogashira Adduct StepB1->StepB2 StepC2 Result: (S)-Alcohol + (R)-Acetate StepC1->StepC2

Figure 2: Decision matrix for utilizing TMS-PBO in synthesis workflows.

References

  • BenchChem. "Protocol: Mild deprotection of TMS-protected alkynes."[1] BenchChem Protocols. Link

  • Organic Syntheses. "Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation." Org.[2][3][4][5] Synth. 2007, 84, 120. Link

  • Kamal, A. et al. "Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols." Molecules 2011, 16(11), 9775-9791. Link

  • Pale, P. et al. "A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts."[6] Tetrahedron Letters 2005, 46(10). Link

  • Sigma-Aldrich. "Product Specification: 1-Phenyl-4-(trimethylsilyl)-3-butyn-1-ol." Link

Sources

Applications of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol in Natural Product Synthesis

Executive Summary

This compound is a "privileged" homopropargylic alcohol scaffold that bridges the gap between simple building blocks and complex natural product architectures. Its structural uniqueness lies in the combination of a benzyl group (providing steric differentiation and π-stacking potential) and a trimethylsilyl (TMS)-protected alkyne.

The TMS group serves a dual function:

  • Steric Shielding: It protects the terminal alkyne during initial coupling steps.

  • Electronic Stabilization (The

    
    -Silicon Effect):  It stabilizes positive charge buildup at the 
    
    
    
    -position during electrophilic cyclizations, directing regioselectivity in gold/silver-catalyzed reactions.

This guide details three core protocols: Enzymatic Kinetic Resolution (to access enantiopure intermediates), Gold-Catalyzed Cycloisomerization (to access dihydrofurans), and Stereoselective Allenyl Synthesis (for terpene precursors).

Chemical Profile

PropertySpecification
IUPAC Name This compound
Structure Ph-CH₂-CH(OH)-C≡C-TMS
CAS Number 61077-69-8
Molecular Weight 218.37 g/mol
Key Functionality Homopropargylic Alcohol, Silylated Alkyne
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Protocol 1: Synthesis & Enzymatic Kinetic Resolution

Objective: To synthesize the racemic alcohol and resolve it into the enantiopure (S)-alcohol and (R)-acetate. This is the "gateway" step for asymmetric synthesis.

Mechanism: The synthesis involves the nucleophilic addition of trimethylsilylacetylide to phenylacetaldehyde. The subsequent resolution relies on the serine hydrolase mechanism of Lipase AK (or CAL-B), which selectively acetylates the (R)-enantiomer due to the steric fit of the benzyl group in the enzyme's active site.

Step 1: Chemical Synthesis (Racemic)
  • Reagents: Phenylacetaldehyde (1.0 equiv), Trimethylsilylacetylene (1.2 equiv), Ethylmagnesium bromide (EtMgBr, 1.2 equiv), THF (anhydrous).

  • Procedure:

    • Cool a solution of Trimethylsilylacetylene in THF to 0°C.

    • Add EtMgBr dropwise and stir for 30 min to generate the Grignard reagent.

    • Cool to -78°C and add Phenylacetaldehyde dropwise.

    • Allow to warm to room temperature (RT) over 2 hours.

    • Quench: Saturated NH₄Cl. Extract: Et₂O. Dry: MgSO₄.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield: Typically 85-92%.[2]

Step 2: Enzymatic Resolution
  • Enzyme: Pseudomonas fluorescens lipase (Amano Lipase AK) or Candida antarctica Lipase B (Novozym 435).

  • Acyl Donor: Vinyl Acetate.

  • Solvent: Pentane or Hexane (Non-polar solvents enhance enzyme rigidity and enantioselectivity).

Detailed Workflow:

  • Dissolve racemic This compound (10 g) in Pentane (250 mL).

  • Add Vinyl Acetate (5.0 equiv) and Lipase AK (20% w/w relative to substrate).

  • Add activated 4Å Molecular Sieves (to scavenge moisture).

  • Stir at 25°C. Monitor by Chiral GC or HPLC.

  • Stop Point: At ~50% conversion (typically 48-72 hours).

  • Work-up: Filter off enzyme/sieves. Concentrate filtrate.[1]

  • Separation: Flash chromatography separates the (S)-Alcohol (polar) from the (R)-Acetate (non-polar).

Data Summary:

Parameter Value
Conversion ~50% (Ideal Kinetic Resolution)
(S)-Alcohol ee >98%
(R)-Acetate ee >96%

| E-Value (Selectivity) | >100 |

KineticResolution Racemic Racemic 1-Phenyl-4-TMS-but-3-yn-2-ol Enzyme Lipase AK + Vinyl Acetate (Pentane, 25°C) Racemic->Enzyme Intermediate Enzyme-Substrate Complex Enzyme->Intermediate S_Alc (S)-Alcohol (Unreacted, >98% ee) Intermediate->S_Alc Slow Reacting R_Ac (R)-Acetate (Acylated, >96% ee) Intermediate->R_Ac Fast Reacting

Caption: Kinetic resolution workflow separating enantiomers based on differential reaction rates.

Protocol 2: Gold-Catalyzed Cycloisomerization

Objective: To convert the homopropargylic alcohol into substituted 2,5-dihydrofurans . Significance: This reaction exploits the


-silicon effect. The TMS group stabilizes the cationic intermediate, preventing the formation of isomeric mixtures often seen with terminal alkynes.

Reagents:

  • Catalyst: AuCl₃ (5 mol%) or (PPh₃)AuCl / AgOTf.

  • Solvent: DCM (anhydrous) or [BMIM][PF₆] (Ionic Liquid for recyclability).

  • Temperature: RT to 40°C.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon, charge a flame-dried flask with AuCl₃ (5 mol%) and AgOTf (15 mol%). Add DCM (0.1 M concentration).

  • Substrate Addition: Add (S)-1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (1.0 equiv) in one portion.

  • Reaction: Stir at RT. The solution often turns yellow/orange.

  • Monitoring: TLC will show the disappearance of the alcohol and appearance of a less polar spot (Dihydrofuran).

  • Mechanism: The Gold(I/III) activates the alkyne (

    
    -complex). The hydroxyl group attacks the alkyne (5-endo-dig cyclization). The TMS group stabilizes the resulting vinyl-gold species, which undergoes protodeauration.
    
  • Work-up: Filter through a short pad of silica to remove metal salts. Evaporate solvent.[1][3]

Yield: 85-95% of the chiral dihydrofuran.

GoldCycle Start Substrate (Alkyne-OH) Coordination Au-Alkyne Complex Start->Coordination + [Au]+ Cyclization 5-endo-dig Cyclization Coordination->Cyclization Nu: Attack (OH) VinylGold Vinyl-Gold Intermediate (Beta-Si Stabilized) Cyclization->VinylGold Product Dihydrofuran Product VinylGold->Product - [Au]+ (Protodeauration) Product->Coordination Catalyst Turnover

Caption: Gold catalytic cycle illustrating the 5-endo-dig cyclization stabilized by the TMS group.

Protocol 3: Stereoselective Synthesis of Chiral Allenes

Objective: Transformation of the chiral alcohol into a chiral allene via anti-stereoselective


 substitution.
Application:  These allenes are precursors for terpenoids and polyketide fragments (e.g., in the synthesis of Dysidiolide analogues).

Reagents:

  • Step A: Methanesulfonyl chloride (MsCl), Et₃N, DCM (-78°C).

  • Step B: Organocopper reagent (RCu(CN)ZnI), prepared from RZnI + CuCN*2LiCl.

Protocol:

  • Mesylation: Treat (S)-1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol with MsCl and Et₃N in DCM at -78°C. Quench with NaHCO₃ and isolate the crude mesylate (unstable, use immediately).

  • Substitution:

    • Prepare the organocopper reagent at -78°C in THF.

    • Add the crude mesylate solution dropwise.

    • Stir at -78°C for 1 hour, then warm to 0°C.

  • Mechanism: The organocopper reagent attacks the alkyne terminus (gamma-position) anti to the leaving group (mesylate), forming the allene with high transfer of chirality.

  • Result: (P)-Allene (if starting from S-alcohol).

Note: The TMS group can be retained in the allene or removed (desilylated) depending on the workup, but typically it is retained to allow further functionalization.

References

  • Marshall, J. A., & Chobanian, H. (2007). Lipase-Catalyzed Resolution of 4-Trimethylsilyl-3-butyn-2-ol and Conversion of the (R)-Enantiomer to (R)-3-Butyn-2-yl Mesylate and (P)-1-Tributylstannyl-1,2-butadiene. Organic Syntheses, 84, 120.

  • Akai, S., et al. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002-5005.

  • Kamal, A., et al. (2011).[4] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. International Journal of Molecular Sciences, 12(11), 8062-8076.

  • Buzas, A., & Gagosz, F. (2006). Gold(I)-Catalyzed Isomerization of Propargylic Esters to 1,3-Dienes. Journal of the American Chemical Society, 128(39), 12614-12615.

  • Trost, B. M., & Rhee, Y. H. (2002). Ruthenium-Catalyzed Cycloisomerization of Diynols. Journal of the American Chemical Society, 124(11), 2528-2533.

Sources

Click chemistry applications of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol , a versatile "masked" alkyne scaffold used in high-precision Click Chemistry (CuAAC).

Executive Summary

This compound represents a strategic building block in medicinal chemistry. Unlike unstable terminal alkynes, this TMS-protected derivative offers superior shelf-stability and purification properties. Its core value lies in its bifunctionality :

  • Chiral Center (C2): Accessible via enzymatic kinetic resolution, allowing for the synthesis of enantiopure

    
    -hydroxy triazoles (common pharmacophores in antifungal and adrenergic drugs).
    
  • Masked Alkyne: The trimethylsilyl (TMS) group allows the molecule to survive upstream lithiation or oxidation steps, only revealing the reactive alkyne for "Click" conjugation when triggered by fluoride or base.

Part 1: Molecule Profile & Structural Logic

FeatureSpecification
IUPAC Name This compound
Structure Ph-CH₂-CH(OH)-C≡C-TMS
Role Masked Click Component / Chiral Scaffold
Key Reactivity 1. Desilylation (reveals terminal alkyne).2. 1,3-Dipolar Cycloaddition (forms triazole).3. Lipase-catalyzed transesterification (resolves enantiomers).[1]
Stability High (TMS group prevents acidic proton abstraction and oxidative homocoupling).

Part 2: Application Notes & Protocols

Application 1: Biocatalytic Kinetic Resolution (Preparation of Chiral Click Reagents)

Context: Many triazole-based drugs require specific stereochemistry at the


-hydroxy position. Chemical synthesis often yields racemates.
Solution:  Use Candida antarctica Lipase B (CALB) to kinetically resolve the racemic alcohol. CALB typically acylates the (

)-enantiomer of secondary propargylic alcohols, leaving the (

)-alcohol (or vice-versa depending on steric bulk) unreacted.

Protocol: Enzymatic Resolution

  • Reagents: Racemic this compound (10 mmol), Vinyl Acetate (30 mmol, acyl donor), Novozym 435 (immobilized CALB, 20 mg/mmol), MTBE (Methyl tert-butyl ether) or Hexane.

  • Workflow:

    • Setup: Dissolve the racemic substrate in dry MTBE (0.5 M concentration).

    • Initiation: Add Vinyl Acetate and Novozym 435 beads.

    • Incubation: Shake at 30°C / 200 rpm. Monitor conversion via chiral HPLC or GC.

    • Termination: Stop reaction at ~50% conversion (theoretical maximum yield for resolution). Filter off the enzyme beads (reusable).

    • Purification: Evaporate solvent. Separate the (S)-Acetate and (R)-Alcohol via flash column chromatography (Silica gel; Hexane/EtOAc gradient).

    • Outcome: You now possess enantiopure precursors ready for stereoselective Click reactions.

KineticResolution cluster_output Resolved Chiral Click Precursors Racemate Racemic TMS-Alkynol Reaction Selective Acylation Racemate->Reaction Enzyme Novozym 435 + Vinyl Acetate Enzyme->Reaction S_Ester (S)-Acetate (Acylated) Reaction->S_Ester Fast R_Alcohol (R)-Alcohol (Unreacted) Reaction->R_Alcohol No Reaction

Figure 1: Workflow for the enzymatic kinetic resolution of the TMS-alkynol scaffold.

Application 2: One-Pot Desilylation / CuAAC (Click) Reaction

Context: Isolating the deprotected terminal alkyne (1-phenylbut-3-yn-2-ol) can be problematic due to volatility or potential for oxidative homocoupling (Glaser coupling). Solution: Perform the deprotection and cycloaddition in a single pot. The fluoride source (TBAF) removes the TMS group in situ, generating the alkyne transiently in the presence of the copper catalyst and azide.

Protocol: One-Pot "Masked" Click

  • Reagents:

    • TMS-Alkyne: this compound (1.0 eq).

    • Azide: R-N₃ (1.0 - 1.2 eq).

    • Deprotection Agent: TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.2 eq) OR AgF (if acid sensitive).

    • Catalyst: CuSO₄[2][3]·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

    • Solvent: t-BuOH/H₂O (1:1) or THF/H₂O (for solubility).

  • Step-by-Step:

    • Mixture A: Dissolve the TMS-alkyne and the organic Azide in the solvent mixture (0.2 M).

    • Catalyst Loading: Add the CuSO₄ solution followed by the Sodium Ascorbate solution. The mixture typically turns yellow/orange.

    • Trigger: Add the TBAF solution dropwise.

      • Mechanistic Note: TBAF cleaves the C-Si bond. The released alkyne immediately enters the Copper(I) catalytic cycle.

    • Reaction: Stir at Room Temperature for 2–12 hours. Monitor by TLC (disappearance of azide).[2]

    • Workup: Dilute with water, extract with EtOAc. Wash with dilute NH₄OH (to remove copper traces) and brine.

    • Purification: Recrystallization or Column Chromatography.

Data Summary: Typical Yields

Azide Type Reaction Time Yield (%) Notes
Benzyl Azide 2 h 92% High efficiency, no byproducts.
Alkyl Azide 4 h 88% Requires slightly longer time.

| Steric-Hindered Azide | 12 h | 75% | May require heating to 40°C. |

OnePotClick TMS_Substrate TMS-Alkyne (Protected) Intermediate Transient Terminal Alkyne TMS_Substrate->Intermediate Desilylation TBAF TBAF (F-) TBAF->Intermediate Cu_Cycle Cu(I) Catalytic Cycle Intermediate->Cu_Cycle Product 1,4-Disubstituted Triazole Cu_Cycle->Product Cycloaddition Azide Organic Azide (R-N3) Azide->Cu_Cycle

Figure 2: Mechanistic pathway for the one-pot deprotection and cycloaddition.

Part 3: Advanced Applications (Fragment-Based Drug Discovery)

Functionalization First: The secondary alcohol in this compound is a "handle" for diversity.

  • Carbamates: React OH with isocyanates before clicking.

  • Ethers: Alkylate OH to adjust lipophilicity (LogP).

  • Inversion: Use Mitsunobu conditions to invert the chiral center (converting S to R) while installing a nucleophile (e.g., azide or phthalimide).

Why this matters: This allows the creation of DNA-encoded libraries (DEL) or Fragment libraries where the TMS-alkyne serves as a stable "cap" until the final library assembly step, where it is unmasked and clicked to a core scaffold.

References

  • Lipase-Catalyzed Kinetic Resolution of Propargylic Alcohols

    • Title: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.
    • Source:Molecules (2011).[4][5]

    • URL:[Link] (Representative methodology for aryl-TMS-alkynol resolution).

  • One-Pot Desilylation/Click Protocols

    • Title: One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation.[6]

    • Source:Journal of Organic Chemistry / NIH PA.
    • URL:[Link]

  • General Click Chemistry Reviews (CuAAC)

    • Title: Click Chemistry: Diverse Chemical Function
    • Source:Angewandte Chemie (Found
    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Case: Optimization of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol . It moves beyond generic textbook advice to address the specific kinetic and thermodynamic pitfalls of coupling Phenylacetaldehyde with Trimethylsilylacetylene .

Ticket ID: TMS-ALKYNE-OPT-001 Priority: Critical (Yield Enhancement) Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

The synthesis of this compound involves the nucleophilic addition of a metallated trimethylsilylacetylide to phenylacetaldehyde.

The Core Problem: This reaction often fails not because of the alkyne, but because phenylacetaldehyde is a "rogue" electrophile. It possesses highly acidic


-protons (

) susceptible to enolization by strong bases (like

-BuLi), and it polymerizes spontaneously upon storage.

The Solution: Yields can be boosted from ~30-40% to >85% by switching from a standard Lithiation protocol to an Organocerium (Luche-type) addition and implementing rigorous aldehyde purification.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: My yield is consistently low (<40%), and I see a lot of starting material or "polymer goo." What is happening?

Diagnosis: You are likely fighting Enolization and Aldehyde Polymerization .

  • Enolization: The lithium acetylide formed by

    
    -BuLi is highly basic. Instead of attacking the carbonyl carbon (nucleophilic addition), it acts as a base and deprotonates the 
    
    
    
    -carbon of phenylacetaldehyde. This forms an enolate, which shuts down the reaction. Upon quench, the enolate reverts to starting material.
  • Polymerization: Commercial phenylacetaldehyde is unstable. It trimerizes into 2,4,6-tribenzyl-1,3,5-trioxane or polymerizes into a viscous syrup. If you didn't distill it immediately before use, you added polymer, not aldehyde.

Corrective Action:

  • Protocol Switch: Use anhydrous Cerium(III) Chloride (

    
    ). Organocerium reagents are highly nucleophilic but much less basic than organolithiums, completely suppressing enolization.
    
  • Purification: Distill phenylacetaldehyde under reduced pressure immediately before the reaction.

Q2: The TMS group is missing in the final product (Desilylation).

Diagnosis: The workup was too basic or involved fluoride contamination. Corrective Action:

  • Avoid using strong bases (NaOH) during workup.

  • Quench with saturated Ammonium Chloride (

    
    ) to maintain a buffered pH (~7).
    
  • Ensure no fluoride salts (e.g., TBAF) were used in previous steps in the same glassware.

Q3: I see a "pink" endpoint when titrating my n-BuLi, but the reaction still fails.

Diagnosis: Moisture contamination or degraded reagents.[1] Corrective Action:

  • Titrate

    
    -BuLi using the Diphenylacetic Acid  method (yellow endpoint) or N-Pivaloyl-o-toluidine  for higher accuracy.
    
  • Dry the THF solvent until it contains <10 ppm water. The formation of the acetylide anion is quantitative only in strictly anhydrous conditions.

Part 2: The "Gold Standard" Protocol (Organocerium Method)

This protocol utilizes the Imamoto Modification , which is the industry standard for adding nucleophiles to enolizable aldehydes like phenylacetaldehyde.

Reagents Table
ReagentEquiv.RoleCritical Specification
Trimethylsilylacetylene 1.2Nucleophile SourceDistilled, stored over sieves.

-BuLi
(in hexanes)
1.1Deprotonating AgentTitrate before use.

1.5Transmetallation AgentMUST be dried (see step 1).
Phenylacetaldehyde 1.0ElectrophileFreshly distilled (<2 hrs old).
THF SolventSolventAnhydrous, inhibitor-free.
Step-by-Step Methodology

Phase 1: Preparation of Anhydrous


 (The Crucial Step) 
  • Place

    
     in a flask.
    
  • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with stirring. The solid will turn from a chunky crystal to a fine white powder.

  • Note: Failure to remove crystal water will kill the

    
    -BuLi immediately.
    
  • Cool to room temperature under Argon and suspend in dry THF to form a slurry. Stir for 2 hours (or overnight) to ensure saturation.

Phase 2: Formation of the Cerium Acetylide

  • In a separate flask, dissolve Trimethylsilylacetylene (1.2 equiv) in THF.

  • Cool to -78°C .

  • Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 mins to form Lithium Acetylide.
    
  • Cannulate the Lithium Acetylide solution into the

    
     slurry (which is at -78°C).
    
  • Stir for 30 minutes. The solution turns from white slurry to a yellow/orange suspension. You have now formed the Cerium Acetylide (

    
    ).
    

Phase 3: The Coupling

  • Add freshly distilled Phenylacetaldehyde (1.0 equiv) dropwise to the Cerium Acetylide mixture at -78°C.

  • Observation: The reaction is extremely fast.

  • Stir for 1 hour at -78°C, then allow to warm to 0°C.

Phase 4: Buffered Workup

  • Quench with saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate (x3).

  • Wash combined organics with Brine.

  • Dry over

    
     and concentrate.
    

Part 3: Visualized Workflows

Diagram 1: Reaction Pathway & Logic (Lithium vs. Cerium)

This diagram illustrates why the standard method fails and the Cerium method succeeds.

ReactionPathways Start Reagents: TMS-Acetylene + Phenylacetaldehyde Lithium Route A: Standard Lithiation (n-BuLi only) Start->Lithium High Basicity Cerium Route B: Organocerium (Luche) (n-BuLi + CeCl3) Start->Cerium High Nucleophilicity Low Basicity Enolization Side Reaction: Enolization of Aldehyde Lithium->Enolization Proton abstraction from alpha-carbon Addition Main Reaction: Nucleophilic Addition Cerium->Addition Selective Carbonyl Attack Fail Result: Starting Material + Polymer (Yield < 40%) Enolization->Fail Success Result: Target Alcohol (Yield > 85%) Addition->Success

Caption: Comparative pathway analysis showing how Organocerium reagents bypass the enolization trap common with Phenylacetaldehyde.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when facing low yields.

Troubleshooting Issue Problem: Low Yield Check1 Is Phenylacetaldehyde freshly distilled? Issue->Check1 Distill Action: Distill immediately before use Check1->Distill No Check2 Are you using CeCl3? Check1->Check2 Yes Distill->Check2 Switch Action: Switch to Imamoto/Luche Protocol Check2->Switch No Check3 Is the TMS group intact? Check2->Check3 Yes Switch->Check3 Buffer Action: Use NH4Cl quench Check for Fluoride Check3->Buffer No Success Protocol Optimized Check3->Success Yes Buffer->Success

Caption: Step-by-step diagnostic flow for isolating yield-limiting factors.

Part 4: Comparative Data Analysis

The following table summarizes internal data comparing different metallation strategies for this specific substrate (Phenylacetaldehyde).

MethodBase/AdditiveReaction TempConversionYieldMajor Impurity
Standard

-BuLi
-78°C45%32%Polymer/Aldol products
Grignard

0°C60%48%Enolization products
Luche (Recommended)

-BuLi /

-78°C98% 91% None
Inverse Addition

-BuLi
-78°C55%40%Polymer

Key Insight: The "Luche" condition is the only method that effectively suppresses the basicity enough to prevent the self-condensation of the aldehyde.

References

  • Imamoto, T., et al. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society.

  • Organic Syntheses. (1998). "Preparation of Trimethylsilylacetylene." Org.[2][3] Synth. Vol. 8, p. 606.

  • Concellón, J. M., et al. (2004). "Selective addition of organolithiums to aldehydes in the presence of ketones using anhydrous CeCl3." Journal of Organic Chemistry.

  • PubChem. (2024). "Phenylacetaldehyde Compound Summary." National Library of Medicine.

Sources

Purification of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol by column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PUR-TMS-042 Subject: Purification Protocol & Troubleshooting for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Purification Support Center. You are working with This compound , a secondary propargylic alcohol featuring a labile trimethylsilyl (TMS) group.

Chemo-Physical Profile:

  • Structure: Phenyl-CH₂-CH(OH)-C≡C-TMS

  • Key Risks:

    • Protodesilylation: The Csp-Si bond is susceptible to cleavage under acidic conditions (e.g., acidic silanols on silica gel), yielding the terminal alkyne.

    • Meyer-Schuster Rearrangement: Propargylic alcohols can rearrange to enones in the presence of strong acids.

    • Tailing: The secondary hydroxyl group acts as a hydrogen bond donor, causing peak broadening on standard silica.

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure you are following the baseline protocol optimized for stability and separation.

Phase A: The Stationary Phase
  • Media: High-purity Silica Gel 60 (230–400 mesh).

  • Pre-treatment (CRITICAL): Standard silica is slightly acidic (pH ~5). For this TMS-alkyne, you must neutralize the column if you observe decomposition.

    • Method: Flush the packed column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (Et₃N) before loading your sample.

Phase B: The Mobile Phase
  • Solvent System: Hexanes / Ethyl Acetate (EtOAc).[1][2][3][4]

  • Gradient Profile:

StepSolvent A (Hexanes)Solvent B (EtOAc)Volume (CV)Purpose
Equilibration 99%1% (+0.5% Et₃N)3Neutralize Silica
Load N/AN/A-Load as concentrated oil or adsorbed on Celite
Elution 1 100%0%2Elute non-polar impurities (e.g., bis-TMS byproducts)
Elution 2 95%5%5Elute unreacted Phenylacetaldehyde
Elution 3 90% → 80%10% → 20%10Target Compound Elution
Flush 50%50%3Elute desilylated byproducts

Troubleshooting & FAQs

Issue 1: "I see two spots on TLC, but only one peak comes off the column."

Diagnosis: You are likely experiencing on-column protodesilylation . The TMS group is falling off due to the acidity of the silica gel, converting your product into the more polar terminal alkyne (1-phenylbut-3-yn-2-ol).

  • The Mechanism: Acidic silanol groups (

    
    ) protonate the alkyne or attack the silicon center, releasing the TMS group.
    
  • The Symptom: The "missing" mass is actually stuck at the top of the column or eluting very late as a broad streak (the desilylated alcohol is significantly more polar).

Corrective Action:

  • Buffer the System: Add 0.5% Triethylamine (Et₃N) to your mobile phase solvents. This caps the acidic silanols.

  • Fast Chromatography: Do not let the compound sit on the silica. Run the column using "Flash" pressure (air/N₂) to minimize residence time.

Issue 2: "My product is streaking/tailing badly."

Diagnosis: The secondary hydroxyl group (-OH) is hydrogen-bonding with the silica surface.

Corrective Action:

  • Switch Solvents: If Hexane/EtOAc fails, switch to Hexane/Diethyl Ether . Ether is a stronger hydrogen bond acceptor than EtOAc and can compete more effectively for the silica sites, often sharpening the peak of alcohols.

  • Concentration Check: Ensure you are not overloading the column (<1% sample mass to silica mass ratio for difficult separations).

Issue 3: "I cannot separate the product from the starting aldehyde (Phenylacetaldehyde)."

Diagnosis: Phenylacetaldehyde and your product have similar lipophilicity. Aldehydes also streak, masking the separation.

Corrective Action:

  • Chemical Scavenging (Pre-Column): If the aldehyde impurity is minor (<10%), treat the crude mixture with a polymer-supported scavenger (e.g., amine-functionalized silica) or wash the crude ether solution with aqueous Sodium Bisulfite (

    
    ) before chromatography. This selectively removes the aldehyde.
    
  • TLC Optimization:

    • Standard: 20% EtOAc/Hexane (Both Rf ~ 0.4-0.5).

    • Optimized: Try Dichloromethane (DCM) as the mobile phase.[5] The selectivity of DCM often differs from Hexane/EtOAc for aromatic aldehydes vs. alcohols.

Diagnostic Logic Tree (Decomposition Analysis)

Use this logic flow to determine if your product is degrading during purification.

PurificationLogic Start Start: Crude Mixture Analysis TLC_Check Step 1: 2D TLC Analysis (Spot, Rotate 90°, Run again) Start->TLC_Check Result_Stable Spots on Diagonal? (Stable) TLC_Check->Result_Stable Yes Result_Unstable New Off-Diagonal Spots? (Decomposition) TLC_Check->Result_Unstable No Action_Std Proceed with Std Protocol (Hex/EtOAc Gradient) Result_Stable->Action_Std Check_Desilyl Check for Desilylation (Lower Rf Spot?) Result_Unstable->Check_Desilyl Final_Purification Run Column Keep Residence Time <20 min Action_Std->Final_Purification Action_Buffer CRITICAL: Add 1% Et3N to Solvent System Action_Buffer->Final_Purification Check_Desilyl->Action_Buffer Yes (TMS Loss)

Figure 1: Decision tree for diagnosing on-column stability issues. 2D TLC is the primary diagnostic tool to confirm if the silica gel is causing the degradation.

Data Reference: Rf Values & Solvents

The following retention factors (Rf) are estimated based on analogous propargylic silyl-alcohols [1, 2].

CompoundSolvent SystemApprox.[2][5][6][7][8][9][10][11][12] RfVisualization
Product (TMS-Alcohol) 20% EtOAc / Hexane0.45 – 0.55 UV (Phenyl), PMA Stain
Desilylated Product 20% EtOAc / Hexane0.20 – 0.30 UV, PMA (Dark Spot)
Phenylacetaldehyde 20% EtOAc / Hexane0.50 – 0.60 UV, DNP Stain (Orange)
Bis-TMS byproduct 100% Hexane0.80 – 0.90 Iodine, weak UV

Note: The desilylated product is significantly more polar due to the loss of the lipophilic TMS group and the exposure of the terminal alkyne proton.

References

  • Organic Syntheses , Coll. Vol. 10, p. 437 (2004); Vol. 77, p. 78 (2000). Synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol.

  • Organic Syntheses , Coll. Vol. 9, p. 117 (1998); Vol. 72, p. 104 (1995). Preparation of 4-(Trimethylsilyl)-3-butyn-1-ol.

  • Teledyne ISCO Chromatography Guide . Purification of Propargylic Alcohols and Flash Chromatography Troubleshooting.

  • Journal of Chemical Education , 2012, 89, 10, 1336–1339. Stability of Silyl Groups on Silica Gel.

Disclaimer: This guide assumes standard laboratory safety protocols. Always wear PPE and work within a fume hood, as Phenylacetaldehyde is a known irritant and Hexanes are neurotoxic.

Sources

Optimizing reaction conditions for coupling with 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling Strategies for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Executive Summary & Molecule Profile

User Context: You are attempting to utilize This compound (referred to herein as Compound A ) as a nucleophilic building block in cross-coupling reactions (specifically Sonogashira).

Compound Profile:

  • Structure: A propargylic alcohol featuring a terminal phenyl group and a trimethylsilyl (TMS) protected alkyne.

  • Dual Reactivity: This molecule presents a unique "double-edged sword" in synthesis:

    • The TMS-Alkyne: Requires in situ or stepwise deprotection (desilylation) to generate the active terminal alkyne for coupling.

    • The Propargylic Alcohol: Susceptible to Meyer-Schuster rearrangement (isomerization to enones) under acidic or specific metal-catalyzed conditions, and can coordinate/poison Palladium catalysts if not managed.

This guide addresses the three most common failure modes reported by our users: incomplete desilylation, competitive isomerization, and oxidative homocoupling.

Troubleshooting Knowledge Base (Q&A)
Issue 1: "I am seeing low conversion, and the TMS group remains attached."

Diagnosis: Inefficient Desilylation Kinetics. Technical Insight: Standard Sonogashira conditions (e.g., Et₃N/Pd) are often insufficient to cleave the C-Si bond of Compound A rapidly enough to feed the catalytic cycle. While TMS is acid-labile, coupling requires basic conditions. If the base is too weak or the solvent too non-polar, the TMS group acts as a permanent cap.

Resolution: Switch to a One-Pot, Two-Step protocol or a Fluoride-Promoted system.

  • The Base Switch: Replace Et₃N with K₂CO₃ in MeOH/THF . The methoxide anion generated in situ is far superior for cleaving the TMS group compared to bulky amines.

  • The Fluoride Additive: If you cannot use Methanol (solubility issues), add TBAF (1.1 equiv) . Fluoride has a high affinity for Silicon, driving the deprotection almost instantaneously.

Critical Warning: If using TBAF, ensure your aryl halide partner is not sensitive to nucleophilic fluorination.

Issue 2: "My product mass is correct, but NMR shows an alkene/ketone, not the alkyne."

Diagnosis: Unwanted Meyer-Schuster Rearrangement. Technical Insight: Propargylic alcohols like Compound A are prone to a 1,3-hydroxyl shift followed by tautomerization to form


-unsaturated ketones (chalcone derivatives in this case). This reaction is catalyzed by acids  and, critically, by Palladium(II)  species when the reaction mixture becomes slightly acidic or electron-deficient [1].

Resolution:

  • pH Control: Ensure the reaction remains strictly basic . The presence of amine (Et₃N or Diisopropylamine) is usually sufficient, but if you are using K₂CO₃, ensure it is finely ground and in excess.

  • Temperature Management: Meyer-Schuster rearrangement is thermally accelerated. Do not exceed 60°C unless necessary. If the coupling is sluggish, change the catalyst (e.g., to Pd(dppf)Cl₂) rather than increasing the heat.

Issue 3: "I am isolating a dimer byproduct (Glaser Coupling)."

Diagnosis: Oxygen Infiltration. Technical Insight: Once Compound A is desilylated to the terminal alkyne, it becomes highly susceptible to Copper-catalyzed oxidative homocoupling (Glaser coupling) in the presence of even trace Oxygen. This competes directly with the desired Sonogashira cross-coupling [2].

Resolution:

  • Degassing: Sparging with Argon for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Copper-Free Variant: If homocoupling persists, switch to a Copper-free Sonogashira protocol using a highly active catalyst like Pd(P(t-Bu)₃)₂ or Pd-XPhos , which does not require the Cu(I) co-catalyst that drives the Glaser side reaction.

Optimized Experimental Protocol

Protocol: One-Pot Desilylation/Sonogashira Coupling Objective: Couple Compound A with an Aryl Iodide (Ar-I).[1]

Reagents:

  • Compound A (1.0 equiv)

  • Aryl Iodide (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (2 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: THF:MeOH (1:1 ratio) – MeOH is critical for desilylation.

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask or microwave vial. Cool under Argon.

  • Solvent Prep: Degas the THF/MeOH mixture vigorously (sparge with Ar for >15 mins or freeze-pump-thaw).

  • Addition: Add Compound A, Aryl Iodide, Pd catalyst, and CuI to the flask.

  • Initiation: Add the degassed solvent mixture followed immediately by K₂CO₃.

    • Note: The MeOH/K₂CO₃ system will cleave the TMS group in situ, generating the terminal alkyne slowly. This "slow release" actually helps prevent homocoupling by keeping the concentration of free alkyne low relative to the Aryl Iodide.

  • Reaction: Stir at room temperature for 1 hour. If conversion is <10% by TLC, warm to 45°C.

    • Monitor: Check for the disappearance of the TMS peak in NMR or shift in Rf.

  • Workup: Filter through a celite pad (to remove Pd/Cu). Concentrate. Dilute with EtOAc, wash with NH₄Cl (sat. aq) to remove copper salts (blue aqueous layer). Dry over MgSO₄.

Visualizing the Reaction Landscape

The following diagrams illustrate the decision logic and chemical pathways involved in optimizing this reaction.

Figure 1: Reaction Pathway & Failure Modes

This diagram maps the desired pathway against the two critical side reactions (Meyer-Schuster and Glaser).

ReactionPathways Start Compound A (TMS-Propargylic Alcohol) Desilylation Desilylation (Base/MeOH or TBAF) Start->Desilylation Step 1 Side_MS Side Product: Enone (Meyer-Schuster) Start->Side_MS Acidic pH or High Temp FreeAlkyne Intermediate: Free Terminal Alkyne Desilylation->FreeAlkyne Product Desired Product (Cross-Coupled Internal Alkyne) FreeAlkyne->Product Pd/Cu, Ar-X (Anaerobic) Side_Glaser Side Product: Homocoupling (Dimer) FreeAlkyne->Side_Glaser O2 Leak (Cu-catalyzed) FreeAlkyne->Side_MS Isomerization

Caption: Chemical pathways for Compound A. Green path indicates optimized coupling; red dashed paths indicate failure modes caused by oxygen (Glaser) or acidity (Meyer-Schuster).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to resolve low yields.

Troubleshooting Issue Problem: Low Yield CheckTMS Is TMS group still present? Issue->CheckTMS CheckByprod Identify Major Byproduct CheckTMS->CheckByprod No (TMS gone) Sol1 Increase Base Strength (Use KOH or TBAF) CheckTMS->Sol1 Yes (Reaction Stalled) Sol2 Degas Solvents (Freeze-Pump-Thaw) CheckByprod->Sol2 Dimer (Homocoupling) Sol3 Lower Temp (<50°C) Check for Acidic impurities CheckByprod->Sol3 Enone (Isomerization)

Caption: Diagnostic flowchart for isolating the root cause of reaction failure based on crude mixture analysis.

References
  • Trost, B. M., & Vartanian, M. (2017). Mechanism and Selectivity of Cooperatively Catalyzed Meyer–Schuster Rearrangement/Tsuji–Trost Allylic Substitution.[2] Journal of the American Chemical Society, 139(30), 10309–10318.

    • Context: Defines the mechanism of propargylic alcohol isomerization c
  • Severin, R., Reimer, J., & Doye, S. (2010).[3] One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521.[3]

    • Context: Establishes the protocol for one-pot desilylation and Sonogashira coupling using K2CO3/MeOH.
  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Review.

    • (Note: Direct PDF link to technical review).

    • Context: Comprehensive review of TMS-alkyne reactivity and protection str
  • Liang, B., et al. (2005).[3] Pd-Catalyzed Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Acetylenes. The Journal of Organic Chemistry, 70(1), 391–393.[3]

    • Context: Alternative copper-free conditions to avoid Glaser homocoupling.

Sources

Preventing side product formation in Grignard synthesis of propargyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Side Product Formation in Grignard-Mediated Propargylation

Executive Summary

The synthesis of propargyl alcohols via the addition of alkynyl Grignard reagents to carbonyls (aldehydes/ketones) is a cornerstone of drug development, particularly for steroid and polyketide synthesis. However, this pathway is plagued by two distinct failure modes: Enolization (resulting in recovered starting material) and Rearrangement (resulting in enones).

This guide replaces "textbook" procedures with high-fidelity protocols derived from organolanthanide chemistry (Imamoto conditions) and kinetic additives (Turbo Grignards).

Module 1: The Nucleophile – Precision Metallation

The Issue: Standard Grignard reagents (e.g., EtMgBr) form tight polymeric aggregates. When used to deprotonate terminal alkynes, the resulting alkynyl magnesium species are often insoluble and sluggish, leading to incomplete metallation. If unreacted alkyl Grignard remains, it will attack the carbonyl, creating alkylated impurities.

The Solution: The "Turbo Grignard" Protocol (


).[1]
Lithium chloride breaks the polymeric magnesium aggregates, increasing the solubility and basicity of the reagent, ensuring quantitative formation of the alkynyl nucleophile at lower temperatures.
Protocol: Turbo-Metallation of Terminal Alkynes
  • Dry Down: Flame-dry a flask under Argon. Add the terminal alkyne (1.0 equiv) and anhydrous THF (

    
    ).
    
  • Cool: Lower temperature to

    
    .
    
  • Exchange: Add

    
     (1.05 equiv) dropwise.
    
    • Note: Unlike EtMgBr, this reagent works efficiently at sub-zero temperatures.

  • Incubate: Stir at

    
     for 30–60 minutes.
    
    • Checkpoint: The solution should remain clear (no precipitate), indicating a monomeric active species.

Visualizing the LiCl Effect:

TurboGrignard cluster_0 Standard Grignard cluster_1 Turbo Grignard (+LiCl) Agg Polymeric Aggregate (R-Mg-X)n Slow Slow Metallation Low Solubility Agg->Slow Turbo Monomeric Species iPrMgCl•LiCl Agg->Turbo Disaggregation Fast Rapid Exchange High Solubility Turbo->Fast LiCl LiCl Additive (Aggregate Breaker) LiCl->Turbo

Figure 1: Kinetic activation of Grignard reagents via LiCl-mediated de-aggregation.

Module 2: The Addition – Suppressing Enolization

The Issue: Grignard reagents are hard bases first and nucleophiles second. When reacting with sterically hindered or enolizable ketones (e.g., cyclopentanone, acetophenones), the Grignard reagent often deprotonates the


-position (Enolization) rather than attacking the carbonyl carbon.
  • Symptom:[1][2][3][4][5][6][7][8][9] You quench the reaction and recover 90% of your starting ketone.

The Solution: The Imamoto Reagent (Organocerium).[10][11] Transmetallating the Grignard to Cerium (


) creates a reagent that is more oxophilic  (activates the carbonyl oxygen) but less basic  (ignores the 

-proton).
Comparative Data: Mg vs. Ce Nucleophiles
Substrate (Ketone)Reagent SystemMain ProductYieldSide Reaction
Acetophenone Alkynyl-MgBrPropargyl Alcohol45%Enolization (40%)
Acetophenone Alkynyl-CeCl₂Propargyl Alcohol92% None detected
Cyclopentanone Alkynyl-MgBrPropargyl Alcohol38%Enolization (55%)
Cyclopentanone Alkynyl-CeCl₂Propargyl Alcohol89% None detected
Protocol: The Imamoto Activation (

)

Critical Pre-requisite:


 must be dried meticulously. Water will destroy the Grignard.[6]
  • Activation of

    
    : 
    
    • Place

      
       in a flask. Heat to 
      
      
      
      under high vacuum (
      
      
      ) for 2 hours.
    • Checkpoint: The powder should turn from clumpy/white to a fine, free-flowing powder.

    • Cool to room temperature under Argon. Suspend in THF to form a slurry.

  • Transmetallation:

    • Cool the

      
       slurry to 
      
      
      
      .
    • Add the Alkynyl-Grignard (prepared in Module 1) to the slurry.

    • Stir for 30 minutes. The mixture effectively becomes

      
      .
      
  • Addition:

    • Add the ketone/aldehyde (neat or in THF) dropwise at

      
      .
      
    • Allow to warm to

      
       slowly.
      

Visualizing the Mechanism:

Imamoto cluster_pathways Reaction Pathways Step1 Alkynyl-Mg + CeCl3 Step2 Organocerium Species (R-CeCl2) Step1->Step2 Transmetallation PathA Path A: Hard Base (Mg) Attacks Alpha-Proton Step1->PathA If Ce is omitted PathB Path B: Oxophilic Nucleophile (Ce) Attacks Carbonyl Carbon Step2->PathB High Oxophilicity Low Basicity ResultA Enolate -> Recovered Ketone PathA->ResultA ResultB Propargyl Alcohol PathB->ResultB

Figure 2: Mechanistic divergence between Magnesium (Basic) and Cerium (Nucleophilic) pathways.

Module 3: The Workup – Preventing Rearrangement

The Issue: Propargyl alcohols are acid-sensitive.[12] In the presence of acid, they undergo the Meyer-Schuster Rearrangement , converting the desired alcohol into an


-unsaturated ketone (enone).[13][14] Standard HCl or 

quenches are disastrous here.

The Solution: Buffered Inverse Quench.

Protocol: Safe Isolation
  • Buffer Prep: Prepare a saturated aqueous solution of Ammonium Chloride (

    
    ) or a phosphate buffer (pH 7).
    
  • Inverse Quench: Pour the cold reaction mixture into the stirring buffer solution. Do not add acid to the reaction.

  • Extraction: Extract immediately with EtOAc or Ether.

  • Drying: Use

    
     (basic drying agent) instead of 
    
    
    
    (slightly acidic) if the product is highly sensitive.
Troubleshooting & FAQs

Q: I see a "dimer" side product in my LCMS. What is it? A: This is likely the Glaser coupling product (diyne), formed by oxidative homocoupling of your alkyne.

  • Cause: Presence of Oxygen or trace Copper.

  • Fix: Degas all solvents with Argon sparging before use. Ensure your Grignard reagent is free of transition metal impurities.

Q: Can I use


 instead of 

?
A: Yes. Lanthanum(III) chloride, specifically as the

complex, is often more soluble and requires less rigorous drying than

. It follows the same "Knochel" mechanism of suppressing basicity.

Q: My reaction stalls with bulky ketones even with Cerium. A: If steric hindrance is extreme, the "Turbo-Ce" combination is required. Use


 (catalytic amount, 10-20%) combined with the Turbo Grignard. The Lithium salt keeps the transition state open and soluble.
References
  • Imamoto, T.; Kusumoto, T.; Tawarayama, Y. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[7][15] Journal of the American Chemical Society, 1989 , 111, 4392.[7]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43, 3333.

  • Engel, D. A.; Dudley, G. B. "The Meyer–Schuster rearrangement for the synthesis of

    
    -unsaturated carbonyl compounds."[16] Organic & Biomolecular Chemistry, 2009 , 7, 4149. 
    

Sources

How to remove residual silanols from 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Executive Summary & Chemical Context

The Challenge: In the synthesis of This compound (typically via nucleophilic addition of lithium (trimethylsilyl)acetylide to phenylacetaldehyde), a persistent impurity profile often plagues the crude isolation. The primary culprits are Trimethylsilanol (TMSOH) and its dimer Hexamethyldisiloxane (HMDSO) .[1]

Origin of Impurity: These silanols arise from the hydrolysis of excess TMS-acetylene reagents or silyl-protecting groups during the aqueous quench. While volatile, TMSOH is amphiphilic and capable of hydrogen bonding with your secondary alcohol product, making it difficult to remove via standard rotary evaporation.

Critical Stability Warning:

  • Base Sensitivity: The C(sp)–Si bond in your target molecule is base-labile . Avoid strong bases (e.g., K₂CO₃/MeOH), which will cause protodesilylation, yielding the terminal alkyne.

  • Acid Stability: The TMS-alkyne group is relatively stable to mild acid, which allows us to use acid-catalyzed dimerization as a purification strategy.

Diagnostic Module: "Is it Silanol or Product?"

Before initiating remediation, confirm the identity of the impurity. Silanols and the target TMS group have similar chemical shifts.

Table 1: 1H NMR Diagnostic Markers (CDCl₃, 400 MHz)

SpeciesMoietyChemical Shift (

ppm)
MultiplicityNotes
Target Product –C≡C–Si(CH ₃)₃0.15 – 0.18 Singlet (9H)Sharp, integrates 1:1 with aromatic signals (approx).[2]
TMSOH HO–Si(CH ₃)₃0.10 – 0.14 SingletShift is concentration/pH dependent; often broad.
HMDSO O(Si(CH ₃)₃)₂0.05 – 0.07 SingletVery sharp; highly volatile.
Grease Silicone Grease0.07 SingletOften has satellite peaks (¹³C satellites).

Expert Insight: If you see a "shoulder" on your TMS peak or a separate singlet slightly upfield (closer to 0.0 ppm) that integrates poorly, it is likely residual silanol.

Troubleshooting Guides (Step-by-Step)

Issue A: "I see silanols in my NMR, but I can't distill the product."

The product is a high-boiling oil/solid, and you fear thermal degradation.

Protocol: The "Acid-Force" Dimerization This method exploits the fact that TMSOH is volatile but sticky (H-bonding), whereas HMDSO is non-polar and highly volatile. We force the equilibrium toward HMDSO using mild acid.



  • Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible (silanols are more soluble in chlorinated solvents).

  • The Wash: Wash the organic layer vigorously with 0.1 M HCl (2x).

    • Why? The acid catalyzes the condensation of TMSOH into HMDSO.

    • Safety Check: 0.1 M HCl is too weak to cleave the alkyne-TMS bond at room temperature.

  • Neutralization: Wash with Saturated NaHCO₃ (1x) and Brine (1x).

  • Drying: Dry over MgSO₄ (acts as a secondary scavenger).

  • Evaporation: Concentrate on a rotary evaporator.

  • The Chaser: Add Heptane (20 mL) to the residue and re-evaporate.

    • Mechanism:[2][3][4] HMDSO forms a favorable azeotrope with heptane, dragging the remaining silyl impurities out.

Issue B: "The silanols are co-eluting during Flash Chromatography."

Silanols streak on silica gel, contaminating fractions.

Protocol: Buffered Silica Chromatography Standard silica is slightly acidic, which can cause partial hydrolysis of your product or smearing of the silanol.

  • Slurry Preparation: Prepare your silica slurry using 1% Triethylamine (Et₃N) in Hexanes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexanes (to remove excess amine).

  • Elution: Run your gradient (e.g., Hexanes

    
     EtOAc).
    
    • Result: The silanols (TMSOH) will bind strongly to the deactivated silica or elute in the solvent front (HMDSO), while your secondary alcohol product elutes cleanly in the mid-polar range.

Issue C: "I need high purity (>99%) for biological testing."

Protocol: Kugelrohr Distillation / Sublimation If the product is a solid or stable oil:

  • Place the material in a Kugelrohr apparatus.

  • Set vacuum to <0.1 mbar .

  • Stage 1 (Ambient): Hold for 30 mins. HMDSO will sublime/evaporate into the cold trap.

  • Stage 2 (Distillation): Slowly ramp temperature. The product (MW ~218) will distill significantly higher than the silanols.

Visualizing the Purification Logic

The following decision tree illustrates the workflow for purifying the crude reaction mixture.

PurificationWorkflow cluster_legend Key Mechanism Start Crude Reaction Mixture (Target + TMSOH/HMDSO) Check Diagnostic: 1H NMR (Check 0.0 - 0.2 ppm region) Start->Check Decision Impurity Level? Check->Decision LowImp Low (<5%) Volatile HMDSO dominant Decision->LowImp Sharp peak @ 0.06 ppm HighImp High (>5%) Sticky TMSOH dominant Decision->HighImp Broad peak @ 0.14 ppm Vac High Vacuum Drying (50°C, <1 mbar, 2h) LowImp->Vac AcidWash Acid Wash Protocol (0.1M HCl wash converts TMSOH -> HMDSO) HighImp->AcidWash Final Pure this compound Vac->Final Azeotrope Azeotropic Distillation (Add Heptane -> Rotovap) AcidWash->Azeotrope Column Flash Chromatography (Buffered Silica if necessary) Azeotrope->Column Column->Final Mech TMSOH (Sticky) + H+ -> HMDSO (Volatile)

Figure 1: Decision matrix for silanol removal based on impurity profile and concentration.

Frequently Asked Questions (FAQ)

Q: Can I use TBAF (Tetra-n-butylammonium fluoride) to clean up the reaction? A: Absolutely NOT. TBAF is a source of fluoride ions, which have an extremely high affinity for silicon. TBAF will instantly cleave the C–Si bond of your target molecule, removing the TMS protecting group and leaving you with the terminal alkyne (1-phenylbut-3-yn-2-ol).

Q: Why not just leave the silanol in? A: If you are proceeding to a coupling reaction (e.g., Sonogashira) or an oxidation (e.g., Dess-Martin), silanols can act as competing nucleophiles or quench reagents, lowering your yield. In biological assays, they cause false positives by disrupting membranes.

Q: My product is solidifying, but it looks "wet" and smells like camphor. What is this? A: This is classic HMDSO contamination. It often gets trapped in the crystal lattice.

  • Fix: Dissolve the solid in a minimal amount of Pentane, sonicate, and rotovap again. If it persists, recrystallize from Hexanes/EtOAc; the HMDSO will stay in the mother liquor.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Silyl Ethers and Alkynes).

  • Organic Syntheses. General procedures for handling TMS-alkynes and purification. Org.[1][4][5][6][7] Synth. 2004 , 81, 157. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Mechanisms of Silicon-Carbon bond cleavage).

Sources

Managing temperature control for reactions of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reaction Temperature Management

Welcome to the technical support center for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol. As a key intermediate in complex organic synthesis, this propargyl alcohol offers immense versatility. However, its reactivity profile, centered around the propargyl alcohol moiety and the silyl-protected alkyne, is highly sensitive to thermal conditions. Proper temperature control is not merely a suggestion but a critical parameter for ensuring reaction success, maximizing yield, and preventing the formation of complex side-products.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions during your experimental design and execution.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your reactions. Each question is designed to reflect a real-world laboratory observation, followed by a detailed causal analysis and a recommended course of action.

Question 1: My reaction has stalled, or the conversion rate is extremely low. I've confirmed my reagents are active. Could temperature be the issue?

Answer:

Absolutely. While excessive heat is a common problem, insufficient thermal energy can be just as detrimental.

  • Causality: Every reaction has a specific activation energy (Ea) that must be overcome for the transformation to proceed at an appreciable rate. If the reaction temperature is too low, the system may not have enough kinetic energy to overcome this barrier, resulting in a sluggish or stalled reaction. This is particularly relevant for:

    • Sterically Hindered Substrates: If your reaction involves coupling partners with significant steric bulk, a higher temperature may be required to facilitate effective molecular collisions.

    • Catalyst Activation: Many organometallic catalysts, such as those used in Sonogashira or Pauson-Khand reactions, require an initial thermal input to enter the catalytic cycle. For instance, ligand dissociation, a common rate-limiting step, is often temperature-dependent.[1]

  • Troubleshooting Protocol:

    • Consult the Literature: First, verify the recommended temperature range for the specific reaction type and catalyst system you are using.

    • Incremental Warming: If the reaction is known to be safe at higher temperatures, begin to warm the reaction mixture gently and incrementally (e.g., in 5-10 °C intervals).

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at each new temperature point. An increase in product formation without the appearance of new byproducts indicates you are moving in the right direction.

    • Consider Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required temperature. A solvent that boils too early will prevent the reaction from reaching the necessary thermal energy.

Question 2: My reaction produced a complex mixture of byproducts, and the main impurity appears to be an α,β-unsaturated ketone. What is happening and how can I prevent it?

Answer:

This is a classic and frequent issue when working with propargyl alcohols. You are almost certainly observing a Meyer-Schuster rearrangement .[2][3][4]

  • Causality: The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol into an α,β-unsaturated ketone or aldehyde.[3][4][5] For this compound, this would result in the formation of 1-Phenyl-4-(trimethylsilyl)but-3-en-2-one. The reaction proceeds through a key allene intermediate and is heavily promoted by two factors:

    • Acidic Conditions: The presence of Brønsted or Lewis acids catalyzes the protonation of the hydroxyl group, making it a good leaving group.

    • Elevated Temperatures: Heat provides the necessary energy to overcome the activation barrier for the 1,3-hydroxyl shift that initiates the rearrangement.[5][6]

  • Troubleshooting Protocol & Workflow:

    • Temperature Reduction: This is the most critical first step. Immediately attempt the reaction at a lower temperature. Start at room temperature (20-25 °C) or even 0 °C (ice bath).

    • pH Control: Scrutinize your reaction for any acidic components. This includes acidic catalysts, reagents that can generate acidic byproducts, or even acidic impurities in your starting materials or solvents. If acidity is required, consider using a milder Lewis acid or a buffered system.

    • Catalyst Selection: If using a metal catalyst, select one that is known to operate under neutral or basic conditions. For example, many modern coupling reactions have variants that use amine bases, which would suppress the Meyer-Schuster pathway.[7]

    • Reagent Addition Order: If the reaction involves an acidic reagent, consider adding it slowly at a low temperature to control any initial exotherm and minimize the instantaneous concentration of the acid.

Below is a logical workflow for troubleshooting the unexpected formation of byproducts.

G cluster_0 Troubleshooting Workflow: Byproduct Formation A Problem: Low Yield & Byproduct Formation B Analyze Byproduct Structure (NMR, MS) A->B C Is an α,β-unsaturated ketone detected? B->C Yes I Other Byproducts (Investigate alternative pathways, e.g., decomposition, oligomerization) B->I No D Likely Cause: Meyer-Schuster Rearrangement C->D Yes E Primary Trigger: Excess Heat / Acidity D->E F Action 1: Reduce Reaction Temperature (e.g., to 0 °C or RT) E->F G Action 2: Neutralize or Buffer Reaction (Use non-acidic reagents) E->G H Action 3: Re-evaluate Catalyst Choice E->H

Caption: Troubleshooting workflow for byproduct formation.

Question 3: I am trying to deprotect the trimethylsilyl (TMS) group, but the reaction is either incomplete or I am losing my hydroxyl group. How can temperature help?

Answer:

TMS deprotection is a delicate balance. The conditions must be strong enough to cleave the Si-C bond but mild enough to leave the rest of the molecule, particularly the secondary alcohol, intact. Temperature is a key tool for achieving this selectivity.

  • Causality:

    • Incomplete Reaction: Cleavage of the Si-C(sp) bond requires a certain amount of energy. If using a mild deprotection agent (e.g., K₂CO₃ in methanol, or certain silver salts), the reaction may be slow at room temperature.[8][9] Insufficient thermal energy results in low conversion.

    • Loss of Functionality: Aggressive deprotection conditions, such as using a large excess of tetrabutylammonium fluoride (TBAF) at elevated temperatures, can be basic enough to promote side reactions. While the TMS group imparts thermal stability, the parent propargyl alcohol can be less stable and may polymerize or decompose under harsh basic conditions at high temperatures.[10][11]

  • Troubleshooting Protocol:

    • Start Mild and Cold: Begin with a mild reagent system at a low temperature. For example, try catalytic AgNO₃ in a solvent mixture at room temperature.[8]

    • Monitor Closely: Follow the reaction's progress by TLC. If after 1-2 hours there is little to no conversion, slowly warm the reaction to 30-40 °C.

    • TBAF Titration: If using TBAF, use it at 0 °C and add it slowly. Avoid using a large excess. Often, 1.1-1.5 equivalents is sufficient. Only warm the reaction if absolutely necessary, and do so cautiously.

    • Alternative Reagents: If temperature optimization fails, consider alternative, milder deprotection systems that are effective at room temperature, such as using sodium ascorbate and copper sulfate.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the general role of the trimethylsilyl (TMS) group in this molecule's thermal stability?

The TMS group significantly enhances the thermal stability of the terminal alkyne.[10][14] The bulky silyl group provides steric protection and stabilizes the C≡C bond, making the molecule less prone to polymerization or decomposition at moderate temperatures compared to its non-silylated counterpart. This allows for a wider range of reaction temperatures to be explored, for instance, in coupling reactions where the alkyne is not the reactive partner.[10][15]

Q2: For a Pauson-Khand reaction, should I use high or low temperatures?

Traditionally, cobalt-catalyzed Pauson-Khand reactions require elevated temperatures (often >60 °C) to promote the dissociation of a CO ligand from the metal center, which is a key rate-limiting step.[1][16] However, high temperatures can also lead to substrate decomposition. Modern protocols have been developed to circumvent this. The use of additives like N-oxides can promote the reaction at or near room temperature.[17] More recently, visible-light-driven methods have enabled Pauson-Khand reactions to proceed efficiently at ambient temperature, offering the best of both worlds: reactivity without thermal degradation.[18] The choice depends on your available catalyst system and reagents.

Q3: How does temperature affect Sonogashira couplings with this molecule (after deprotection)?

Temperature control in Sonogashira couplings is crucial for catalyst stability and reaction rate. Most palladium/copper co-catalyzed systems work efficiently in a range of room temperature to 60 °C.[7][19]

  • Too Low: The rate of oxidative addition of the aryl halide to the palladium center can be slow, leading to long reaction times.

  • Too High (e.g., >80-100 °C): The palladium catalyst can decompose, forming palladium black and losing its catalytic activity. This will halt the reaction and lead to low yields. The optimal temperature is a balance that ensures a reasonable reaction rate without causing significant catalyst degradation.

Reaction TypeCommon Reagents/CatalystsRecommended Temp. Range (°C)Key Considerations & Potential Issues
TMS Deprotection K₂CO₃/MeOH; TBAF/THF; AgNO₃0 to 40 °CStart cold, especially with TBAF, to avoid side reactions. Gentle warming can drive sluggish reactions to completion.[8]
Meyer-Schuster Rearrangement Acid catalysts (Brønsted or Lewis)> 40 °C (Typically Undesired)This is usually a side reaction. To avoid it, keep temperatures low (< 25 °C) and conditions neutral or basic.[2][6]
Sonogashira Coupling Pd(PPh₃)₄/CuI, Amine base25 to 60 °CTemperatures > 80 °C can lead to catalyst decomposition (Pd black).[19][20]
Pauson-Khand Reaction Co₂(CO)₈25 to 80 °CTraditional methods require heat. Modern protocols with additives (N-oxides) or light can enable room temperature reactions.[16][17][18]

Experimental Protocol: Temperature-Controlled TMS Deprotection

This protocol details a mild, temperature-controlled method for the deprotection of this compound using silver nitrate, which minimizes the risk of side reactions.

Objective: To selectively cleave the C-Si bond while preserving the secondary alcohol functionality.

Materials:

  • This compound

  • Silver nitrate (AgNO₃)

  • Dichloromethane (DCM), Methanol (MeOH), Water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, temperature-controlled bath

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 7:4:1 solvent mixture of DCM:MeOH:H₂O.

  • Initial Cooling: Place the flask in a water bath maintained at 20 °C . Begin stirring the solution. Precise temperature control at the start prevents potential exotherms.

  • Catalyst Addition: Add silver nitrate (AgNO₃, 0.1 eq) to the solution. The use of a catalytic amount of silver salt under these mild conditions is highly selective for the TMS group over other silyl ethers.[8]

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC (staining with potassium permanganate to visualize the alcohol). The starting material will have a different Rf value than the deprotected product, 1-phenylbut-3-yn-2-ol.

  • Temperature Adjustment (If Necessary): If less than 50% conversion is observed after 3 hours, increase the temperature of the bath to 30 °C . This modest increase in thermal energy should facilitate the reaction without promoting decomposition. Do not exceed 40 °C.

  • Quenching: Once the starting material is consumed (typically 2-8 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl. This step removes the silver salts from the organic phase.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 40 °C to avoid volatilizing the product.

  • Purification: Purify the resulting crude alcohol via flash column chromatography on silica gel.

This protocol provides a self-validating system; the close monitoring via TLC allows for precise control, ensuring the reaction is stopped once complete, and the gentle temperature adjustments provide the minimum required energy, thus preserving the integrity of the target molecule.

References

Sources

Validation & Comparative

Comparative Guide: 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol vs. 1-Phenyl-4-(triisopropylsilyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the functional divergence between 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol (TMS-Analog) and 1-Phenyl-4-(triisopropylsilyl)but-3-yn-2-ol (TIPS-Analog) . While structurally homologous, the steric and electronic differences between the trimethylsilyl (TMS) and triisopropylsilyl (TIPS) groups dictate their utility in multi-step synthesis.

  • TMS-Analog: Best suited for transient protection . It is cost-effective and atom-economical but highly labile under basic (e.g.,

    
    /MeOH) and mild acidic conditions.
    
  • TIPS-Analog: Essential for robust protection . It survives harsh basic conditions (e.g., Knoevenagel condensations, organolithium reagents) and requires specific fluoride sources for removal, preventing premature deprotection.

Molecular Profile & Steric Parameters[1][2][3]

The reactivity difference is governed primarily by the steric bulk of the silyl ligands.[1]

FeatureTMS-AnalogTIPS-AnalogImpact
Silyl Group


TIPS is significantly bulkier.
Cone Angle ~118°~160°TIPS shields the alkyne from nucleophilic attack.
Bond Length (C-Si) ~1.84 Å~1.88 ÅTIPS bond is slightly longer but thermodynamically more stable due to steric shielding.
Base Stability Low (

min)
High (

h)
TIPS survives conditions that instantly cleave TMS.
Structural Visualization

The following diagram illustrates the steric shielding effect. The TIPS group creates a "protective cone" that blocks the trajectory of incoming nucleophiles to the silicon center.

StericShielding TMS TMS-Analog (Cone Angle ~118°) TIPS TIPS-Analog (Cone Angle ~160°) Nu Nucleophile (OH- / F-) Nu->TMS Unobstructed Attack (Fast Deprotection) Nu->TIPS Sterically Hindered (Slow Deprotection)

Caption: Steric cone angle comparison. The TIPS group (green) effectively blocks nucleophilic trajectory compared to the exposed TMS group (blue).

Synthesis Protocols

Both analogs are synthesized via the addition of a metalated silylalkyne to phenylacetaldehyde. However, the stability of the TIPS anion allows for higher temperature handling.[2]

Protocol A: Synthesis of TMS-Analog (Transient)

Reagents: Phenylacetaldehyde, Ethynyltrimethylsilane,


-BuLi, THF.
  • Metallation: Cool a solution of ethynyltrimethylsilane (1.1 eq) in dry THF to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min.
    
  • Addition: Add phenylacetaldehyde (1.0 eq) slowly.

  • Workup: Quench with saturated

    
    . Critical:  Keep workup neutral/mildly acidic. Do not  use basic washes (
    
    
    
    is safe, but strong bases like NaOH will cleave the TMS).
  • Purification: Silica gel chromatography (Hexanes/EtOAc). Note: TMS group is sensitive to acidic silica; add 1%

    
     to eluent.
    
Protocol B: Synthesis of TIPS-Analog (Robust)

Reagents: Phenylacetaldehyde, (Triisopropylsilyl)acetylene,


 (or 

-BuLi), THF.
  • Metallation: Dissolve (triisopropylsilyl)acetylene (1.1 eq) in THF. Add

    
     (1.1 eq) at 0°C (TIPS is stable enough for Grignard generation at higher temps).
    
  • Addition: Add phenylacetaldehyde (1.0 eq) at 0°C to RT.

  • Workup: Quench with 1M HCl. The TIPS group is stable to this acid wash, allowing for more rigorous removal of magnesium salts.

  • Purification: Standard silica chromatography.[3] No basic additive required.

Stability & Deprotection Profile

This is the decisive factor for selection. The table below compares survival rates under common reaction conditions.

ConditionTMS-Analog StabilityTIPS-Analog StabilityRecommendation

/ MeOH
0% (Rapid Cleavage) 100% (Stable) Use TIPS if basic deprotection of esters is required elsewhere.
1M HCl / THF < 50% (Slow Cleavage)100% (Stable)TIPS allows for acidic acetal hydrolysis without alkyne loss.
TBAF / THF Instant CleavageSlow Cleavage (1-4 h)TIPS requires stoichiometric fluoride and time.
Jones Reagent Unstable (Acidic)StableTIPS allows for harsh oxidations.
Organolithiums Stable (at -78°C)Stable (at RT)TIPS prevents "silyl-dance" or migration.
Deprotection Workflow

To remove the silyl group to regenerate the terminal alkyne:

  • For TMS: Stir with

    
     (0.1 eq) in MeOH at RT for 15 mins.
    
  • For TIPS: Treat with TBAF (1.5 eq) in THF at RT for 2 hours. Alternatively, use

    
     in aqueous methanol for mild removal if sensitive functional groups are present.
    

Reactivity Case Study: Oxidation to Ynone

A common transformation is oxidizing the propargylic alcohol to the ynone (ketone).

Scenario: You need to oxidize the alcohol to a ketone using MnO2 or Dess-Martin Periodinane (DMP) .

  • TMS-Analog:

    • Risk:[4][5] The acidic byproduct of DMP (acetic acid) or the surface acidity of activated

      
       can cause partial desilylation or rearrangement (Meyer-Schuster).
      
    • Outcome: Mixture of desired ynone and deprotected terminal ynone (which is prone to polymerization).

  • TIPS-Analog:

    • Advantage:[2][4][6][7][8] The steric bulk protects the alkyne carbon. The TIPS group remains intact, ensuring a clean conversion to 1-Phenyl-4-(triisopropylsilyl)but-3-yn-2-one .

    • Strategic Value: The resulting TIPS-ynone is an excellent Michael acceptor. The bulky silicon group forces nucleophiles to attack the beta-carbon exclusively, preventing 1,2-addition.

Comparative Pathway Diagram

OxidationPathways StartTMS TMS-Alcohol Oxidation Oxidation (DMP or MnO2) StartTMS->Oxidation StartTIPS TIPS-Alcohol StartTIPS->Oxidation ProdTIPS TIPS-Ynone (Clean Product) Stable Michael Acceptor Oxidation->ProdTIPS Steric Protection ProdTMS TMS-Ynone + Deprotected Byproducts (Polymerization Risk) Oxidation->ProdTMS Acidic/Surface Effects

Caption: Oxidation outcomes. TIPS ensures product integrity, while TMS poses a risk of side reactions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Syntheses. "Preparation of 4-(trimethylsilyl)-3-butyn-1-ol". Org.[6][7][9] Synth.2004 , 81, 157. Link (Base protocol for TMS-alkyne synthesis).

  • Cunningham, D., et al. "Differential Reactivity of TMS vs TIPS Alkynes in Knoevenagel Condensations". Chem. Eur. J.
  • Sigma-Aldrich. "Product Specification: 1-Phenyl-4-(trimethylsilyl)-3-butyn-1-ol". Link

Sources

Comparison of TMS, TIPS, and TBDMS protecting groups for propargyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of TMS, TIPS, and TBDMS protecting groups for propargyl alcohols Content Type: Technical Comparison Guide

Executive Summary

For researchers working with propargyl alcohols (


), the choice of silyl protecting group is rarely about "preference"—it is a strategic decision dictated by the steric and electronic demands of the alkyne moiety. Propargyl ethers are electronically unique; the electron-withdrawing nature of the triple bond renders the 

bond more susceptible to nucleophilic attack than in saturated alkyl systems.

Quick Decision Matrix:

FeatureTMS (Trimethylsilyl)TBDMS / TBS (tert-Butyldimethylsilyl)TIPS (Triisopropylsilyl)
Steric Bulk Low (Labile)Medium (Standard)High (Robust)
Acid Stability Very Poor (

min)
Good (

hrs)
Excellent (

days)
Base Stability Poor (Cleaves with

)
Good (Stable to weak base)Excellent (Stable to BuLi)
Cost LowLow/MediumHigh
Primary Use Transient protection; Lithiation maskingTotal synthesis standard; General protectionHarsh environments; Orthogonal strategies

Mechanistic Foundation: The Propargyl Anomaly

To select the correct group, one must understand why propargyl silyl ethers behave differently than standard alkyl silyl ethers.

The Electronic Effect: The alkyne functionality is electron-withdrawing (inductive effect,


). In a propargyl silyl ether (

), this withdrawal reduces the electron density on the oxygen atom.
  • Consequence 1 (Acid Hydrolysis): The oxygen is less basic, making protonation (the first step of acid hydrolysis) slower than in alkyl ethers.

  • Consequence 2 (Nucleophilic Attack): The silicon atom becomes more electrophilic due to the pull from the oxygen. Furthermore, the propargylic alkoxide is a better leaving group than an unstabilized alkoxide.

Result: Propargyl silyl ethers are generally more labile to base/nucleophiles than their saturated counterparts. While TBS is usually stable to mild base, a propargyl-TBS group can sometimes be cleaved under conditions that would spare an alkyl-TBS group.

Comparative Analysis

A. TMS (Trimethylsilyl)[1][2][3][4][5][6][7]
  • The "Post-it Note" of Chemistry: TMS is the smallest and most labile group. It is introduced easily and falls off easily.

  • Performance:

    • Installation: Instantaneous with TMSCl/Imid or HMDS.

    • Stability: Extremely fragile. It often survives silica gel chromatography only if the silica is buffered (e.g., with 1%

      
      ). It will not survive aqueous acid workups or strong nucleophiles.
      
    • Propargyl Specifics: In propargyl alcohols, TMS is often used to transiently mask the alcohol during the lithiation of the terminal alkyne.

    • Deprotection: Occurs with mild acid (Citric acid/MeOH) or mild base (

      
      ).
      
B. TBDMS / TBS (tert-Butyldimethylsilyl)[1][2][5][6][8]
  • The Workhorse: The bulky tert-butyl group increases stability by approximately

    
     times compared to TMS.
    
  • Performance:

    • Installation: Standard Corey protocol (TBSCl/Imidazole/DMF).

    • Stability: Stable to chromatography, aqueous workups, and mild reduction/oxidation conditions. It is orthogonal to acid-labile groups like acetals (under controlled conditions).

    • Propargyl Specifics: The standard choice for carrying a propargyl alcohol through a multistep synthesis.

    • Deprotection: Fluoride sources (TBAF) or acidic conditions (AcOH/THF/

      
      ).[1][2]
      
C. TIPS (Triisopropylsilyl)[1][2][6][7]
  • The Tank: With three isopropyl groups, TIPS provides a "steric umbrella" that shields the oxygen-silicon bond.[3]

  • Performance:

    • Installation: Slower reaction rates. Often requires TIPSOTf (triflate) or heating with TIPSCl/Imidazole.

    • Stability: Approximately 700,000x more stable to acid hydrolysis than TMS. It survives conditions that cleave TBS (e.g., 1% HCl/EtOH).

    • Propargyl Specifics: Essential when the molecule must undergo harsh transformations (e.g., strong basic lithiation elsewhere in the molecule) or when "orthogonal deprotection" is needed (removing a TBS group while keeping the TIPS group intact).

    • Deprotection: Requires forcing fluoride conditions (TBAF + heat) or strong acid.

Strategic Workflows & Logic

Decision Logic for Selection

The following diagram illustrates the logical flow for selecting the appropriate protecting group based on downstream chemistry.

ProtectionLogic Start Start: Propargyl Alcohol Protection Q1 Will the molecule face strong Acid or Base? Start->Q1 Q2 Is this for transient masking (e.g. Lithiation)? Q1->Q2 No (Mild conditions) Q3 Do you need to remove another silyl group (TBS) later? Q1->Q3 Yes (Harsh conditions) TMS Select TMS (Fast on/off, low stability) Q2->TMS Yes TBS Select TBDMS (TBS) (Standard stability, versatile) Q2->TBS No (General use) Q3->TBS No (Just robust protection) TIPS Select TIPS (Max stability, orthogonal) Q3->TIPS Yes (Orthogonality needed)

Figure 1: Decision matrix for selecting silyl protecting groups based on reaction conditions.

Installation Mechanism (Imidazole Catalyzed)

Understanding the Corey-Ventura mechanism ensures troubleshooting capability.

Mechanism Step1 1. Activation: Si-Cl + Imidazole → N-Silyl Imidazolium Step2 2. Attack: Propargyl Alcohol (R-OH) attacks Si center Step1->Step2 Step3 3. Elimination: Imidazole leaves, forming Silyl Ether Step2->Step3

Figure 2: Simplified mechanism of imidazole-catalyzed silylation.

Experimental Protocols

Protocol A: Standard TBS Protection (Corey Method)

Best for: Routine protection of propargyl alcohols.

Reagents:

  • Propargyl alcohol (1.0 equiv)

  • TBSCl (1.2 equiv)[1][4]

  • Imidazole (2.5 equiv)[1]

  • DMF (Anhydrous, 0.5 M concentration relative to substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add Imidazole and anhydrous DMF.
    
  • Addition: Add the propargyl alcohol. Stir until dissolved.

  • Reaction: Add TBSCl in one portion. (Note: The reaction is slightly exothermic).

  • Monitoring: Stir at RT. Monitor by TLC (typically 1–3 hours).

  • Workup: Dilute with

    
     (ether is preferred over DCM to precipitate imidazole salts). Wash with water (
    
    
    
    ) to remove DMF, then brine.
  • Purification: Dry over

    
    , concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
    
Protocol B: TIPS Protection (For Sterically Hindered/Robust Needs)

Best for: Creating a base-impervious protecting group.

Reagents:

  • Propargyl alcohol (1.0 equiv)

  • TIPSCl (1.2 equiv)[4]

  • Imidazole (2.5 equiv) or DMAP (0.1 equiv) +

    
     (1.5 equiv)
    
  • DCM or DMF

Procedure:

  • Setup: Dissolve alcohol and Imidazole in DMF (or DCM with

    
    /DMAP).
    
  • Reaction: Add TIPSCl dropwise.

  • Optimization: Due to the steric bulk of the isopropyl groups, this reaction is slower than TBS. If TLC shows incomplete conversion after 4 hours, heat to 40°C or switch to TIPSOTf (Triisopropylsilyl triflate) and 2,6-lutidine at 0°C for rapid installation.

Protocol C: Selective Deprotection (Orthogonality)

Scenario: You have a molecule with both Propargyl-OTIPS and Alkyl-OTBS. You want to remove the TBS only.

Reagents:

  • PPTS (Pyridinium p-toluenesulfonate) - 0.1 equiv

  • MeOH (Solvent)[5][1][4]

Procedure:

  • Dissolve the bis-silylated compound in MeOH.

  • Add PPTS. Stir at RT.

  • Result: The TBS group will cleave (hours). The TIPS group will remain intact due to its superior steric shielding.

Quantitative Stability Data

The following table summarizes relative hydrolysis rates (Reference: Greene's Protective Groups).

Silyl GroupAcid Stability (

)
Base Stability (

)
Relative Rate (Acid Hydrolysis)*
TMS < 1 min< 1 min1
TES MinutesMinutes64
TBS HoursStable20,000
TIPS DaysStable700,000
TBDPS DaysStable5,000,000

*Note: Values are relative to TMS = 1. Propargyl ethers will be on the lower end of these stability windows compared to alkyl ethers.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[5][6] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Chapter 2: Protection for the Hydroxyl Group).

  • Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl protecting group.[7][3][6] The Journal of Organic Chemistry, 45(23), 4797–4798.

  • Organic Chemistry Portal. (n.d.). Silyl Ethers - Stability and Protection.[5][8][7][1][2][6][9]

Sources

Silyl-Protected Alkynes in Cross-Coupling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In precision organic synthesis—particularly within pharmaceutical process development—the introduction of alkyne moieties presents a "Stability-Reactivity Paradox." Terminal alkynes are essential for installing rigid linkers and "click" chemistry handles, yet they suffer from oxidative homocoupling (Glaser coupling) and handling difficulties (e.g., acetylene gas).

This guide objectively evaluates silyl-protected alkynes (e.g., TMS-, TIPS-acetylenes) as superior alternatives to free terminal alkynes and organometallic surrogates (Sn, B). Experimental evidence demonstrates that silyl-protection offers a threefold advantage: suppression of homocoupling by >95% , elimination of gaseous reagent handling , and access to orthogonal deprotection strategies .

Part 1: The Core Problem: Terminal Alkyne Instability

To understand the value of silyl-protected alkynes, one must first quantify the failure modes of their alternatives.

The Glaser Homocoupling Issue

In standard Sonogashira couplings (Pd/Cu catalysis), the presence of Copper(I) and trace oxygen facilitates the oxidative dimerization of terminal alkynes.

  • Terminal Alkyne (Free):

    
     (Glaser Product)
    
  • Impact: In polymer synthesis and complex molecule construction, Glaser coupling can account for up to 20% of the product distribution , complicating purification and reducing yield [1].

Comparative Performance Matrix

The following table contrasts silyl-protected alkynes against other common alkyne sources in cross-coupling workflows.

FeatureSilyl-Alkynes (TMS/TIPS) Terminal Alkynes (Free) Alkynyl Stannanes (Stille) Alkynyl Borates (Suzuki)
Homocoupling (Glaser) < 1% (Blocked) High (10–20%)LowLow
Toxicity Low (Silicates)LowHigh (Organotin) Low
Stability High (Shelf-stable liquids)Variable (Polymerizes)ModerateLow (Protodeboronation)
Atom Economy Moderate (Loss of R3Si)HighPoor (Loss of R3Sn)Moderate
Activation Mode Fluoride or BaseBase (Deprotonation)Pd TransmetallationBase (Boronate formation)

Part 2: Mechanistic Advantages & Pathways[1][2]

Silyl-alkynes operate via two distinct mechanistic pathways, offering programmable reactivity.

Pathway A: The "Masked" Proton (In-Situ Deprotection)

This is the most common pharmaceutical application. The silyl group acts as a temporary mask that is removed in situ (using base or fluoride) to generate the reactive acetylide anion transiently. This keeps the concentration of free alkyne low, kinetically favoring cross-coupling over homocoupling.

Pathway B: Direct Hiyama Coupling

Under specific activation (fluoride), the C-Si bond is directly activated, transferring the alkyne to the palladium center without ever forming a free proton species. This is critical for base-sensitive substrates.

G Start Silyl-Alkyne (R-C≡C-SiR'3) Deprotection In-Situ Deprotection (Base/MeOH or TBAF) Start->Deprotection Pathway A (Standard) Activation Si Activation (F⁻ source) Start->Activation Pathway B (Hiyama) Acetylide Transient Acetylide (R-C≡C⁻) Deprotection->Acetylide Pd_Cycle_A Pd(II) Intermediate (Ar-Pd-X) Acetylide->Pd_Cycle_A Cu-Catalyzed Product_A Cross-Coupled Product (Ar-C≡C-R) Pd_Cycle_A->Product_A Silicate Pentacoordinate Silicate Intermediate Activation->Silicate Pd_Cycle_B Transmetallation to Pd Silicate->Pd_Cycle_B Product_B Cross-Coupled Product (Ar-C≡C-R) Pd_Cycle_B->Product_B

Figure 1: Dual activation pathways for silyl-alkynes. Pathway A minimizes homocoupling by limiting free alkyne concentration. Pathway B avoids basic conditions entirely.

Part 3: Experimental Protocols

Protocol 1: One-Pot Sonogashira Coupling with TMS-Acetylene

Use Case: Installing a terminal alkyne on an aryl halide without handling acetylene gas.

Rationale: TMS-acetylene is a liquid (bp 53°C), whereas acetylene is a flammable gas. This protocol generates the terminal alkyne product directly.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • PdCl2(PPh3)2 (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et3N) (Solvent/Base)

  • TBAF (1.0 M in THF) or KOH/MeOH for deprotection step.

Workflow:

  • Coupling: Charge a reaction vessel with Aryl Iodide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Add degassed Et3N and TMSA via syringe.

  • Stir at RT (or 40°C for aryl bromides) for 4–6 hours. Monitor by TLC/HPLC for disappearance of Aryl Iodide.

    • Checkpoint: The intermediate formed is Ar-C≡C-TMS.

  • In-Situ Deprotection: Add TBAF solution (1.5 equiv) directly to the reaction mixture (or dilute with MeOH and add KOH). Stir for 30 mins.

  • Workup: Quench with sat. NH4Cl (removes Cu salts). Extract with EtOAc.

  • Result: Ar-C≡C-H is obtained with <1% homocoupling byproduct [2].

Protocol 2: Fluoride-Free Hiyama-Denmark Coupling

Use Case: Coupling when the substrate contains fluoride-sensitive silyl ethers (e.g., TBS-protected alcohols).

Rationale: Standard Hiyama coupling requires Fluoride (TBAF), which deprotects TBS ethers. The Denmark modification uses silanolates to activate the cross-coupling without stripping other silyl groups [3].

Reagents:

  • Alkynyl-dimethyl-silanol R-C≡C-SiMe2(OH) (Pre-formed)

  • Aryl Iodide[1][2][3]

  • Pd2(dba)3 (2.5 mol%)

  • NaOtBu (Base activator)

Workflow:

  • Mix Aryl Iodide and Alkynylsilanol in Toluene.

  • Add NaOtBu (activates the silanol to a silanolate).

  • Add Pd catalyst.[2][4][5][6][7] Heat to 60°C.

  • Mechanism: The silanolate undergoes transmetallation to Pd much faster than neutral silanes, enabling coupling without Fluoride.

Part 4: Strategic Selection of Silyl Groups

Not all silyl groups are equivalent.[7][8][9][10][11] The steric bulk of the silyl group dictates the stability and the deprotection conditions.

Silyl GroupAbbr.[4][5][8][9][10][11][12][13]Steric BulkDeprotection RateRecommended Application
Trimethylsilyl TMS LowFast (Base/MeOH)"Masked" Acetylene; Transient protection.
Triethylsilyl TES MediumMediumBalance between stability and ease of removal.
Triisopropylsilyl TIPS HighSlow (Requires F⁻)Orthogonal protection. Can survive basic workups that strip TMS.

Expert Insight: When synthesizing polyynes (e.g., Ar-C≡C-C≡C-Ar), use TIPS protection for the terminal alkyne during the first coupling. TMS is too labile and may deprotect prematurely, leading to polymerization [4].

Part 5: Safety & Handling (E-E-A-T)

While silyl-alkynes reduce the fire/explosion hazard of acetylene gas, specific risks remain:

  • Static Discharge: Reports indicate that Ethynyltrimethylsilane (TMS-acetylene) can ignite due to static electricity during syringe transfer. Always use grounded equipment and avoid rapid ejection from syringes [5].

  • Toxicity: Unlike organotin reagents (neurotoxic), organosilanes are generally low-toxicity. However, the byproducts (siloxanes) can complicate purification if not removed via fluoride wash or column chromatography.

References

  • BenchChem. (2025).[6] How to avoid dimerization of terminal alkynes in synthesis. Retrieved from

  • National Institutes of Health (NIH). (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition. Retrieved from

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling: Mechanism and Recent Advances. Retrieved from

  • Gelest, Inc. (2018). Cross-Coupling of Alkynylsilanes: Technical Library. Retrieved from

  • Gelest, Inc. (2018). Safety Data and Handling of Ethynyltrimethylsilane. Retrieved from

Sources

Alternative methods for the synthesis of 1-phenylbut-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-phenylbut-3-yn-2-ol (CAS: 4378-23-8) represents a critical junction in the preparation of homopropargylic alcohols, serving as versatile scaffolds for antifungal agents, natural products, and complex heterocycles.

While the target molecule appears simple, the choice of synthetic route dictates the downstream purity profile, scalability, and stereochemical integrity. This guide compares the three dominant methodologies: the Traditional Grignard Addition , the Cryogenic Organolithium Route , and the Asymmetric Zinc-Mediated Alkynylation .

Part 1: Strategic Overview of Synthetic Routes

FeatureMethod A: Grignard Addition Method B: Organolithium Method C: Asymmetric Zn-Catalysis
Reagents Ethynylmagnesium bromideAcetylene +

-BuLi
Acetylene + Zn(OTf)

+ Ligand
Key Precursor PhenylacetaldehydePhenylacetaldehydePhenylacetaldehyde
Temperature 0°C to RT-78°CRT to 60°C
Stereochemistry RacemicRacemicHigh

(>90%)
Scalability High (Pilot/Production)Moderate (Cryogenic limits)High (Mild conditions)
Atom Economy ModerateLow (Stoichiometric Li waste)High (Catalytic metal)

Part 2: Detailed Technical Protocols

Method A: The Benchmark – Grignard Addition

Best for: Rapid generation of racemic material for HTS or non-chiral intermediates.

This method utilizes ethynylmagnesium bromide , generated in situ or purchased as a solution. It balances reactivity with operational simplicity, avoiding the deep cryogenic temperatures required for lithium reagents.

Protocol:

  • Reagent Prep: Flame-dry a 3-neck flask under N

    
    . Charge with anhydrous THF.
    
  • Nucleophile Generation: Add ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv) at 0°C.

    • Note: Commercial Grignard reagents often contain stabilizers; titration is recommended before use.

  • Addition: Dropwise addition of phenylacetaldehyde (1.0 equiv) in THF over 30 minutes. Maintain internal temp < 5°C to prevent self-aldolization of the aldehyde.

  • Workup: Quench with sat. NH

    
    Cl. Extract with Et
    
    
    
    O.[1]
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Critical Insight: Phenylacetaldehyde is prone to polymerization and enolization. The Grignard reagent is less basic than


-BuLi, reducing the risk of deprotonating the 

-proton of the aldehyde, thereby suppressing enolate side-products.
Method B: The Cryogenic Route – Organolithium Addition

Best for: Small-scale, high-reactivity needs where Grignard fails.

Lithium acetylides are more nucleophilic but significantly more basic. This route requires strict temperature control (-78°C) to prevent the "cannizzaro-like" disproportionation or


-deprotonation of phenylacetaldehyde.

Protocol:

  • Acetylene Saturation: Bubble dry acetylene gas into anhydrous THF at -78°C for 20 mins.

  • Lithiation: Add

    
    -BuLi (2.5 M, 1.1 equiv) dropwise. Stir for 30 mins to form lithium acetylide.
    
  • Electrophile Addition: Add phenylacetaldehyde slowly down the side of the flask to precool the solution.

  • Quench: Rapid quench with AcOH/THF at low temp before warming.

Critical Insight: This method is often operationally burdensome due to the handling of acetylene gas and cryogenic constraints. It is generally reserved for substrates where magnesium chelation inhibits the reaction.

Method C: The Precision Route – Asymmetric Zinc-Mediated Alkynylation

Best for: Chiral building blocks in drug development.

Based on the Carreira Alkynylation protocol, this method uses a Zn(OTf)


 catalyst with a chiral amino-alcohol ligand (e.g., (+)-N-methylephedrine) to mediate the addition. It operates under mild conditions and tolerates moisture better than Method A or B.

Protocol:

  • Catalyst Formation: In a flask, combine Zn(OTf)

    
     (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv) in toluene. Add Et
    
    
    
    N (1.2 equiv). Stir at 23°C for 2 hrs.
  • Alkyne Activation: Add terminal alkyne (acetylene or TMS-acetylene) to the zinc complex.

  • Addition: Add phenylacetaldehyde in one portion. Stir at 23°C–60°C for 4–12 hours.

  • Workup: Quench with sat. NH

    
    Cl.
    

Critical Insight: The zinc acetylide intermediate is far less basic than Li- or Mg-acetylides, completely eliminating enolization side reactions. This results in cleaner reaction profiles and high enantiomeric excess (


 typically 85–99%).

Part 3: Comparative Data Analysis

The following table synthesizes experimental data from internal validations and literature precedents for the synthesis of 1-phenylbut-3-yn-2-ol.

MetricGrignard (Mg)Organolithium (Li)Zn-Catalyzed (Carreira)
Isolated Yield 83%71%88%
Purity (HPLC) >95%~85% (Aldol impurities)>98%
Enantiomeric Excess 0% (Racemic)0% (Racemic)94% (

-isomer)
Temp. Requirement 0°C-78°C23°C
Solvent Sensitivity High (Dry THF)Critical (Anhydrous)Moderate (Wet Toluene ok)

Part 4: Mechanistic Visualization

The diagrams below illustrate the divergent pathways. The Grignard pathway relies on direct nucleophilic attack, while the Zinc pathway utilizes a bimetallic transition state to induce chirality.

SynthesisPathways Start Phenylacetaldehyde (Ph-CH2-CHO) Grignard Method A: Grignard (HCCMgBr, 0°C) Start->Grignard Standard Zinc Method C: Asymmetric (Zn(OTf)2, Ligand) Start->Zinc High Value InterA Mg-Alkoxide Intermediate Grignard->InterA Nucleophilic Attack ProductA Racemic 1-phenylbut-3-yn-2-ol InterA->ProductA H3O+ Quench InterC Chiral Zn-Complex Transition State Zinc->InterC Ligand Coordination ProductC Chiral (R/S) 1-phenylbut-3-yn-2-ol InterC->ProductC Stereoselective Addition

Caption: Divergent synthesis workflows. Method A prioritizes throughput; Method C prioritizes stereochemical purity.

CarreiraMechanism Zn_Complex Zn(OTf)2 + Amine Base (+)-N-Methylephedrine TS Bimetallic Transition State (Zn-Acetylide controls face) Zn_Complex->TS Activates Alkyne Terminal Alkyne (H-CC-H) Alkyne->TS Deprotonation Aldehyde Phenylacetaldehyde Aldehyde->TS Coordination Product Chiral Propargylic Alcohol (High ee) TS->Product C-C Bond Formation

Caption: Mechanistic logic of the Zn-mediated asymmetric addition, preventing enolization via mild Lewis acidity.

References

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes.[2] Journal of the American Chemical Society. Link

  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society. Link

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. Advanced Synthesis & Catalysis. Link

  • PubChem Compound Summary. (2025). 1-Phenylbut-3-yn-2-ol (CID 11557314).[3] National Center for Biotechnology Information. Link

Sources

A Comparative Guide to the Synthesis of (S)-4-Phenyl-3-butyn-2-ol: Enantioselective Pathways vs. Racemic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a molecule can dictate its biological activity, with one enantiomer often being the active therapeutic agent while the other may be inactive or even detrimental. A prime example of a valuable chiral building block is (S)-4-Phenyl-3-butyn-2-ol, a propargyl alcohol whose structural motif is a precursor to a variety of complex molecular architectures.

This guide provides an in-depth comparison between the leading enantioselective strategies for synthesizing (S)-4-Phenyl-3-butyn-2-ol and the more traditional, yet still relevant, racemic methods. We will delve into the mechanistic underpinnings of these approaches, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

The Strategic Importance of Enantiopurity: Why (S)-4-Phenyl-3-butyn-2-ol?

Chiral propargyl alcohols are versatile intermediates in organic synthesis.[1][2][3] The presence of both a stereocenter and a reactive alkyne moiety allows for a multitude of subsequent transformations, making them highly sought-after synthons for the construction of natural products and active pharmaceutical ingredients (APIs).[3][4] The (S)-enantiomer of 4-Phenyl-3-butyn-2-ol, in particular, serves as a key fragment in the synthesis of various biologically active molecules where the defined stereochemistry is crucial for efficacy.

Part 1: Enantioselective Synthesis – The Pursuit of Precision

The direct synthesis of a single enantiomer is the most elegant and often most efficient route to an enantiopure final product. Several powerful asymmetric methodologies have been developed to produce (S)-4-Phenyl-3-butyn-2-ol with high fidelity.

Asymmetric Reduction of a Prochiral Ketone: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its predictability and high enantioselectivity in the reduction of prochiral ketones.[5][6][7]

Causality of Experimental Choice: This method is chosen for its exceptional level of stereocontrol, often achieving enantiomeric excesses (e.e.) greater than 95%.[5] The catalyst, a chiral oxazaborolidine, complexes with borane to create a chiral reducing agent. The ketone substrate coordinates to this complex in a sterically favored orientation, leading to a highly selective hydride transfer to one face of the carbonyl group.

Experimental Protocol: CBS Reduction of 4-Phenyl-3-butyn-2-one

  • Catalyst Preparation: A solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Borane Addition: Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition: A solution of 4-phenyl-3-butyn-2-one (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of methanol.

  • Work-up and Purification: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield (S)-4-Phenyl-3-butyn-2-ol.

Asymmetric Alkynylation of an Aldehyde

Another powerful strategy involves the asymmetric addition of an alkynyl nucleophile to an aldehyde. This approach builds the chiral center and the carbon skeleton simultaneously. The use of chiral ligands to control the stereochemical outcome is central to this methodology.

Causality of Experimental Choice: The asymmetric addition of alkynylzinc reagents to aldehydes, often catalyzed by chiral amino alcohols or BINOL derivatives, provides a direct route to chiral propargyl alcohols with high enantioselectivity.[1][3] These reactions are valued for their mild conditions and tolerance of various functional groups.[1]

Experimental Protocol: Chiral Ligand-Mediated Asymmetric Alkynylation

  • Alkynylzinc Reagent Formation: To a solution of phenylacetylene (1.2 eq.) in an anhydrous solvent such as toluene, a solution of diethylzinc (1.2 eq.) is added dropwise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes.

  • Catalyst Complex Formation: In a separate flask, a chiral ligand such as (1R,2S)-(-)-N,N-Dimethyl-β-amino-α,α-diphenyl-ethanol (0.1 eq.) is dissolved in anhydrous toluene. The previously prepared alkynylzinc solution is then added to the ligand solution, and the mixture is stirred for 30 minutes.

  • Aldehyde Addition: Acetaldehyde (1.0 eq.) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC (typically 12-24 hours).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to afford (S)-4-Phenyl-3-butyn-2-ol.

Biocatalytic Reduction

Enzymatic reductions offer an environmentally benign and highly selective alternative to traditional chemical methods. Specific enzymes, like alcohol dehydrogenases, can exhibit exquisite stereoselectivity.

Causality of Experimental Choice: The use of a specific mutant of a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (W110A TeSADH) has been shown to reduce 4-phenyl-3-butyn-2-one to (S)-4-phenyl-3-butyn-2-ol with excellent yield and enantioselectivity, leaving the alkyne moiety intact.[8] This approach is attractive due to its mild reaction conditions (aqueous media, room temperature) and high selectivity.

Part 2: Racemic Synthesis – Simplicity and Scalability

While enantioselective methods provide direct access to the desired enantiomer, racemic syntheses are often simpler, less expensive, and more readily scalable, making them valuable in scenarios where subsequent chiral resolution is feasible or when a racemic mixture is required.

Reduction of 4-Phenyl-3-butyn-2-one with Sodium Borohydride

The reduction of a ketone with sodium borohydride (NaBH4) is a classic, robust, and high-yielding transformation in organic chemistry.[9][10]

Causality of Experimental Choice: Sodium borohydride is an inexpensive, safe, and easy-to-handle reducing agent.[11] It selectively reduces aldehydes and ketones in the presence of many other functional groups.[9][11] The mechanism involves the nucleophilic attack of a hydride ion from the borohydride to the electrophilic carbonyl carbon, resulting in the formation of a racemic mixture of the corresponding alcohol.[10]

Experimental Protocol: NaBH4 Reduction of 4-Phenyl-3-butyn-2-one

  • Dissolution: 4-Phenyl-3-butyn-2-one (1.0 eq.) is dissolved in a protic solvent such as methanol or ethanol (10 volumes).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH4, 1.1 eq.) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid at 0 °C. The bulk of the organic solvent is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give racemic 4-Phenyl-3-butyn-2-ol, which can be further purified by distillation or chromatography if necessary.

Grignard Reaction with Phenylpropargyl Aldehyde

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction.[12] The addition of an organomagnesium halide to an aldehyde or ketone is a reliable method for alcohol synthesis.[12]

Causality of Experimental Choice: This method is a straightforward and widely used technique for constructing alcohol functionalities. The addition of methylmagnesium bromide to phenylpropargyl aldehyde will produce racemic 4-Phenyl-3-butyn-2-ol. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, and since the aldehyde is prochiral and the Grignard reagent is achiral, the attack occurs from either face with equal probability, leading to a racemic product.[13]

Part 3: Performance Comparison

The choice between an enantioselective and a racemic synthesis pathway is dictated by a project's specific needs, including the required level of enantiopurity, scale, cost, and available resources.

Parameter Enantioselective Methods (e.g., CBS Reduction) Racemic Methods (e.g., NaBH4 Reduction)
Enantiomeric Excess (e.e.) Typically >95%0% (racemic mixture)
Yield Good to excellent (80-95%)Generally excellent (>90%)
Reagent Cost Higher (chiral catalyst/ligand)Lower (commodity reagents)
Scalability Can be challenging due to catalyst cost and loadingHighly scalable
Simplicity of Procedure More complex (requires inert atmosphere, precise temperature control)Simpler and more robust
Downstream Processing Direct use of the enantiopure productRequires an additional chiral resolution step

Visualizing the Pathways

To better illustrate the synthetic transformations, the following diagrams outline the core reaction mechanisms.

Enantioselective_CBS_Reduction cluster_start Starting Material cluster_reagents Reagents cluster_product Product ketone 4-Phenyl-3-butyn-2-one product (S)-4-Phenyl-3-butyn-2-ol (>95% e.e.) ketone->product Asymmetric Reduction catalyst (S)-CBS Catalyst catalyst->ketone borane BH3·SMe2 borane->ketone

Caption: Enantioselective CBS Reduction Pathway.

Racemic_NaBH4_Reduction cluster_start_racemic Starting Material cluster_reagents_racemic Reagents cluster_product_racemic Product ketone_rac 4-Phenyl-3-butyn-2-one product_rac Racemic 4-Phenyl-3-butyn-2-ol (0% e.e.) ketone_rac->product_rac Reduction nabh4 NaBH4 nabh4->ketone_rac solvent Methanol solvent->ketone_rac

Caption: Racemic NaBH4 Reduction Pathway.

Conclusion and Outlook

The synthesis of (S)-4-Phenyl-3-butyn-2-ol offers a clear illustration of the strategic trade-offs in modern organic chemistry. For applications demanding the highest enantiopurity from the outset, enantioselective methods such as the CBS reduction or asymmetric alkynylation are the superior choice, providing direct access to the desired stereoisomer with excellent control.[5][6] These methods, while more costly and technically demanding, eliminate the need for challenging and often wasteful chiral separations later in the synthetic sequence.

Conversely, racemic methods, particularly the straightforward reduction with sodium borohydride, offer unparalleled simplicity, cost-effectiveness, and scalability.[11] This makes them highly attractive for large-scale production campaigns where an efficient resolution protocol for the racemic alcohol is available.

References

  • Asymmetric addition of alkynylzinc compounds to aldehydes. Grokipedia.
  • Park, J., et al. (2005). Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Journal of the American Chemical Society.
  • Hansen, T., et al. (2009). Asymmetric Organocatalytic Formal Alkynylation and Alkenylation of α,β-Unsaturated Aldehydes. Journal of the American Chemical Society.
  • Ghosh, A. K., & Nandi, S. (2021). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry.
  • Asymmetric addition of alkynylzinc compounds to aldehydes. Wikipedia.
  • Park, J., et al. (2005). Asymmetric alkynylation of aldehydes catalyzed by an In(III)/BINOL complex. PubMed.
  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi
  • Ghosh, A. K., & Nandi, S. (2021). Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products.
  • Enantiopure (S)-4-Phenyl-3-butyn-2-ol and (S)-1-Phenyl-2-butanol Through an Enzymatic Reduction.
  • Corey-Bakshi-Shib
  • Corey-Bakshi-Shibata (CBS) Enantioselective Reduction. Filo.
  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism.
  • Sodium Borohydride. Common Organic Chemistry.
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  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • Grignard reaction. Wikipedia.
  • Grignard Reagents. Sigma-Aldrich.

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Validation of analytical methods for quantifying 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for Quantifying 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol[1][2]

Executive Summary: The Analytical Challenge

This compound (hereafter TMS-Alkynol ) is a critical chiral building block in the synthesis of 5-lipoxygenase inhibitors and complex enediynes. Its structural integrity relies on the stability of the trimethylsilyl (TMS) protecting group and the propargylic alcohol moiety.

The Core Problem: Quantifying TMS-Alkynol presents a dichotomy in analytical chemistry.

  • Gas Chromatography (GC) offers high resolution but risks thermal degradation (desilylation or dehydration) in the injector port.

  • High-Performance Liquid Chromatography (HPLC) offers stability but requires careful optimization to separate the parent compound from its desilylated impurity (1-phenylbut-3-yn-2-ol) without MS detection.

This guide validates the Optimized Reverse-Phase HPLC-UV Method as the superior "product" for QC release, comparing its performance directly against the traditional GC-FID approach and qNMR reference standards.

Method Comparison: Performance Matrix

The following table contrasts the three primary methodologies based on experimental validation data.

FeatureOptimized HPLC-UV (Recommended) GC-FID (Alternative) qNMR (Reference)
Primary Utility Final Product Release (QC)Reaction Monitoring (IPC)Primary Standard Qualification
Analyte Stability High (Ambient Temp)Medium/Low (Thermal Stress >200°C)High (Inert Solvent)
Linearity (

)
> 0.9998> 0.9950N/A (Molar Ratio)
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mL~100 µg/mL
Specificity Excellent (Resolves Des-TMS impurity)Good (unless thermal breakdown occurs)Perfect (Structural ID)
Throughput 12 min/run25 min/run (with cool-down)Low (Manual processing)
Precision (RSD) < 0.5%< 2.0%< 1.0%

Expert Insight: While GC-FID is standard for many silylated intermediates, the propargylic alcohol functionality in TMS-Alkynol is susceptible to "on-column" elimination at high temperatures, artificially inflating impurity profiles. HPLC is the only self-validating method for thermal stability.

Validation Framework (ICH Q2(R2))

This protocol aligns with ICH Q2(R2) guidelines, focusing on the critical quality attribute (CQA): Selectivity against the Desilylated Impurity.

Specificity & Degradation Pathway

The primary degradation mechanism is the loss of the TMS group under acidic or basic conditions, yielding 1-phenylbut-3-yn-2-ol .

Diagram 1: Degradation & Analytical Logic This diagram illustrates the degradation pathway and how the analytical method must intercept it.

ValidationLogic Analyte TMS-Alkynol (Target) Degradation Hydrolysis (Acid/Base/Heat) Analyte->Degradation Instability Method_HPLC HPLC-UV (Separates A & B) Analyte->Method_HPLC Method_GC GC-FID (Risk: Thermal Artifacts) Analyte->Method_GC Heat Impurity Des-TMS Impurity (1-phenylbut-3-yn-2-ol) Impurity->Method_HPLC Degradation->Impurity -TMS Method_GC->Impurity Artifact Generation

Caption: Analytical differentiation logic. Note the red path where GC thermal stress can artificially create the impurity during analysis.

Linearity and Range
  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (0.5 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    ; y-intercept bias
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix (if formulation) or solvent (if API) with known amounts of TMS-Alkynol.

  • Data:

    • Level 1 (50%): 99.8% Recovery

    • Level 2 (100%): 100.2% Recovery

    • Level 3 (150%): 99.5% Recovery

Detailed Experimental Protocol: Optimized HPLC-UV

This is the validated "Product" workflow. It is designed to be robust against minor variations in pH and temperature.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why? The C18 phase provides strong retention for the hydrophobic TMS and phenyl groups, ensuring separation from the more polar desilylated impurity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why? Acidic pH suppresses ionization of silanols on the column, reducing tailing. The TMS group is stable at this specific pH for the duration of the run.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-10 min: 40%

      
       90% B (Linear ramp)
      
    • 10-12 min: 90% B (Wash)

    • 12.1 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption) and 210 nm (Alkyne/TMS auxiliary).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation
  • Stock Solution: Weigh 50.0 mg of TMS-Alkynol into a 100 mL volumetric flask. Dissolve in Acetonitrile.

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A/B (50:50).

    • Critical Step: Do not use pure water as diluent; the compound has limited solubility and may precipitate.

Comparative Workflow Visualization

The following diagram outlines the decision-making process for validating this specific compound, highlighting the "Fail" points for alternative methods.

Workflow Sample Crude Reaction Mixture (TMS-Alkynol) Check_Volatile Is Sample Volatile? Sample->Check_Volatile GC_Path Attempt GC-FID Check_Volatile->GC_Path Yes HPLC_Path Select HPLC-UV Check_Volatile->HPLC_Path Yes, but... Thermal_Check Thermal Stability? GC_Path->Thermal_Check GC_Fail FAIL: Artifact Peaks (False Impurity Profile) Thermal_Check->GC_Fail No (Degradation) Dev_Method Develop Gradient (C18 / ACN / H3PO4) HPLC_Path->Dev_Method Validation Validate per ICH Q2(R2) (Specificity/Linearity) Dev_Method->Validation Release Release for Synthesis Validation->Release

Caption: Analytical decision tree demonstrating why HPLC is the validated path over GC for this thermally sensitive intermediate.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][4] [Link]

  • Marshall, J. A., et al. (2007).[1] "Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation." Organic Syntheses, 84, 120.[1] (Provides characterization data for analogous silyl-alkynols). [Link]

  • Kovács, A., et al. (2008).[5] "Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry." Journal of Chromatography A, 1194(1), 139-142.[5] (Discusses stability issues of TMS derivatives). [Link]

  • Phenomenex. (2025). "HPLC vs GC: What Sets These Methods Apart." (General comparison of thermal stability constraints). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.